cFMS Receptor Inhibitor II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICXZWYHQOUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of cFMS Receptor Inhibitor II in Oncology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cancer research applications of cFMS Receptor Inhibitor II, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS. By targeting the CSF1/CSF1R signaling axis, this inhibitor presents a promising strategy for cancer therapy, primarily through the modulation of the tumor microenvironment and direct effects on cancer cells. This document outlines the mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways and workflows.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of CSF1R. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.
In the context of cancer, the CSF1/CSF1R axis is implicated in promoting an immunosuppressive tumor microenvironment by supporting the differentiation and pro-tumoral M2 polarization of tumor-associated macrophages (TAMs). These M2-polarized TAMs contribute to tumor growth, angiogenesis, metastasis, and suppression of the anti-tumor immune response. Furthermore, CSF1R can be expressed on various cancer cells, where its activation can directly promote proliferation, survival, and invasion.
This compound competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in TAM infiltration and a shift from the pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogue, REDX05182, from various preclinical studies.
| Inhibitor | Assay Type | Target | Cell Line/System | IC50 / Activity | Reference |
| This compound | Kinase Assay | CSF1R (c-Fms) | Biochemical | 2.8 nM | [1] |
| This compound | Cellular Assay | CSF1R | Cellular | 1.4 µM | [1] |
| REDX05182 | Biochemical Assay | cFMS | Biochemical | 6 nM (5 hours) | [2] |
| REDX05182 | Cellular Proliferation | CSF1-driven | M-NFS-60 | 126 nM | [2] |
| REDX05182 | Phosphorylation | CSF1R | THP-1 | 182 nM | [2] |
| REDX05182 | Osteoclast Differentiation | CSF1-stimulated | Rat Primary Macrophages | 102 nM | [2] |
| GW2580 | Kinase Assay | cFMS | Biochemical | 0.06 µM | [3] |
| GW2580 | Cellular Growth | CSF-1-induced | M-NFS-60 | < 1 µM | [3] |
| GW2580 | Cellular Growth | CSF-1-induced | Human Monocytes | < 1 µM | [3] |
| FF-10101 | Kinase Assay | CSF1R | Biochemical | 0.94 nM | [4] |
Signaling Pathways and Experimental Workflows
cFMS (CSF1R) Signaling Pathway in Cancer
The following diagram illustrates the major signaling pathways activated by CSF1R in cancer cells and the tumor microenvironment. Inhibition by this compound blocks the initiation of these cascades.
Caption: cFMS (CSF1R) signaling pathway and point of inhibition.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a cFMS inhibitor.
References
- 1. Combination therapy tested in clinical trial for metastatic genitourinary cancers | Center for Cancer Research [ccr.cancer.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cFMS Receptor Inhibitors in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS, inhibitors in the context of neuroinflammation. It details their mechanism of action, summarizes key preclinical findings, and provides insights into experimental protocols for researchers in the field.
Introduction: The cFMS Receptor and Its Role in Neuroinflammation
The Colony-Stimulating Factor 1 Receptor (CSF1R or cFMS) is a critical cell surface receptor tyrosine kinase predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1][2] This receptor and its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, are essential for the survival, proliferation, differentiation, and function of microglia.[3] Under normal physiological conditions, CSF1R signaling is crucial for maintaining brain homeostasis.[1]
However, in the context of many neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS), neuroinflammation is a key pathological hallmark.[1][2] In these conditions, microglia become persistently activated, contributing to a chronic neuroinflammatory state that can exacerbate neuronal damage.[4] The expression of CSF1R is significantly increased in such disease states, making it a promising therapeutic target for modulating neuroinflammation.[1][2]
Inhibiting the CSF1R pathway has emerged as a therapeutic strategy to control the hyperactivation of microglia.[4] This can be achieved through small molecule inhibitors that block the kinase activity of the receptor, thereby leading to a reduction in the microglial population or a shift in their inflammatory profile.[4][5] "cFMS Receptor Inhibitor II" is a commercially available CSF1R kinase inhibitor.[6] The following sections will delve into the broader class of well-studied CSF1R inhibitors and their applications in neuroinflammation research.
Mechanism of Action of cFMS/CSF1R Inhibitors
CSF1R inhibitors are tyrosine kinase inhibitors that block the intracellular signaling cascade initiated by the binding of CSF-1 or IL-34 to the receptor. This inhibition disrupts the downstream signaling pathways responsible for microglial survival and proliferation.
The binding of ligands to CSF1R leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and inflammatory responses. By blocking the initial phosphorylation step, CSF1R inhibitors effectively shut down these downstream signals, leading to apoptosis and a reduction in the microglial population.[4] Some inhibitors, at lower doses, can modulate the microglial phenotype without causing significant cell death, shifting them towards a more anti-inflammatory state.[7]
Below is a diagram illustrating the CSF1R signaling pathway and the point of intervention for its inhibitors.
Summary of Preclinical Studies
A growing body of preclinical research has demonstrated the therapeutic potential of CSF1R inhibitors in various models of neuroinflammatory and neurodegenerative diseases. These studies highlight the ability of these compounds to reduce microglial activation, mitigate neuronal damage, and improve functional outcomes.
| Inhibitor | Disease Model | Key Findings | Reference |
| Pexidartinib (PLX3397) | Neonatal Hypoxic-Ischemic (HI) Brain Injury | Reduced brain infarction by 46.4%; suppressed infiltration of neutrophils (69.7%), macrophages (77.4%), and T cells (72.9%); reduced neuronal apoptosis. | [8] |
| Traumatic Brain Injury (TBI) | Early post-traumatic inhibition reduces long-term brain tissue loss, improves neuronal maintenance, and fosters synapse recovery. | [9] | |
| Chronic Graft-Versus-Host Disease (cGVHD) | Attenuated peripheral and brain cGVHD, and improved functional outcomes and cognitive impairments. | [10] | |
| Alzheimer's Disease (AD) Model | Can effectively deplete microglia by ~95% after 21 days of treatment. | [1] | |
| GW2580 | Alzheimer's Disease (APP/PS1 mice) | Blocked microglial proliferation, shifted microglia to an anti-inflammatory phenotype, improved memory and behavioral tasks, and prevented synaptic degeneration without changing amyloid-β plaque numbers. | [5] |
| Parkinson's Disease (MPTP model) | Attenuated MPTP-induced CSF1R activation and microglial proliferation without depleting the basal microglial population; decreased pro-inflammatory factor mRNA levels and attenuated the loss of dopamine neurons and motor deficits. | [11] | |
| Spinal Cord Injury (SCI) | Specifically inhibited SCI-induced microglia/macrophage proliferation, reduced gliosis and microcavity formation, and improved fine motor recovery. | [12] | |
| JNJ-40346527 (JNJ-527) | Tauopathy (P301S mice) | Attenuated microglial proliferation and tau-induced neurodegeneration, leading to functional improvement. | [13][14][15] |
| ME7 Prion Model | Demonstrated anti-proliferative effects on microglia and impacted the inflammatory profile. | [14] |
Note: The efficacy and effects of CSF1R inhibitors can be model- and dose-dependent. Some studies also caution about off-target effects and the impact on peripheral immune cells.[16]
Experimental Protocols and Methodologies
The following sections outline common experimental protocols used in the study of cFMS receptor inhibitors for neuroinflammation.
A standard preclinical study to evaluate a CSF1R inhibitor in a mouse model of neuroinflammation generally follows the workflow depicted below.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Colony Stimulating Factor 1 Receptor Suppresses Neuroinflammation and Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early posttraumatic CSF1R inhibition via PLX3397 leads to time- and sex-dependent effects on inflammation and neuronal maintenance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 13. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ORKA (beta) [oxfordhealth.nhs.uk]
- 16. Frontiers | Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation [frontiersin.org]
The Therapeutic Potential of cFMS Inhibition: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for Investigating cFMS Inhibitors.
The colony-stimulating factor 1 receptor (cFMS or CSF-1R), a receptor tyrosine kinase, has emerged as a critical therapeutic target in a multitude of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. Its primary ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), play a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, such as macrophages and microglia. In pathological contexts, aberrant cFMS signaling can drive tumor progression, exacerbate inflammation, and contribute to neuronal damage. Consequently, the inhibition of cFMS presents a promising strategy for therapeutic intervention. This technical guide provides a comprehensive overview of the core principles, key experimental protocols, and quantitative data essential for the investigation of cFMS inhibitors.
Quantitative Data on cFMS Inhibitors
The development of small molecule inhibitors and monoclonal antibodies targeting cFMS has led to a wealth of preclinical and clinical data. The following tables summarize key quantitative parameters for a selection of notable cFMS inhibitors, offering a comparative overview of their potency, selectivity, pharmacokinetic properties, and clinical efficacy.
Table 1: In Vitro Potency and Selectivity of cFMS Inhibitors
| Compound | Type | cFMS (CSF-1R) IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Other Kinase IC50 (nM) | Reference(s) |
| Pexidartinib (PLX3397) | Small Molecule | 20 | 10 | 160 | 350 | FLT1: 880, LCK: 860, NTRK3: 890 | [1][2] |
| Linifanib (ABT-869) | Small Molecule | 3 | 14 | 4 | 4 (KDR) | PDGFRβ: 66 | [3][4] |
| GW2580 | Small Molecule | 30 | >1000 | >1000 | >1000 | Inactive against 26 other kinases | [5][6] |
| BLZ945 | Small Molecule | 1 | >1000 | >1000 | >1000 | >1000-fold selective vs. c-Kit, PDGFRβ | [7] |
| ARRY-382 | Small Molecule | 9 | - | - | - | - | [8] |
| Emactuzumab (RG7155) | Monoclonal Antibody | - | - | - | - | - | [9][10] |
| Cabiralizumab (FPA008) | Monoclonal Antibody | - | - | - | - | - | [11][12] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. Selectivity is demonstrated by comparing the IC50 for cFMS to that of other kinases.
Table 2: Pharmacokinetic Properties of Selected cFMS Inhibitors
| Compound | Administration | Half-life (t½) | Cmax | Tmax | Bioavailability | Key Metabolism Notes | Reference(s) |
| Pexidartinib (PLX3397) | Oral | - | 8625 ng/mL (single dose) | 2.5 hours | - | - | [2] |
| GW2580 | Oral | - | 1.4 µM (20 mg/kg), 5.6 µM (80 mg/kg) in mice | - | - | - | [5][13] |
| BLZ945 | Oral | 15-24 hours | - | - | - | Brain penetrant | [14][15] |
| ARRY-382 | Oral | - | 3.06 µg/mL (at MTD) | - | - | Dose-proportional exposure | [16] |
Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug. Cmax is the maximum plasma concentration, and Tmax is the time to reach Cmax.
Table 3: Summary of Clinical Trial Results for cFMS Inhibitors
| Compound | Therapeutic Area | Phase | Patient Population | Key Outcomes & Response Rates | Adverse Events | Reference(s) |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) | Approved | Symptomatic TGCT | Approved by the FDA for adult patients. | - | [2][17] |
| Emactuzumab | Solid Tumors | Phase I | Advanced/metastatic solid tumors | Monotherapy: No objective responses. Combination with paclitaxel: ORR 7%. Combination with atezolizumab: ORR 9.8% (ICB-naïve UBC), 12.5% (ICB-experienced NSCLC). | Manageable safety profile. Fatigue and rash were common. | [9][10][18][19] |
| Cabiralizumab | Solid Tumors (Pancreatic Cancer) | Phase I/II | Advanced solid tumors, including pancreatic cancer | Phase I (with nivolumab): ORR 13% in heavily pretreated pancreatic cancer. Phase II (with nivolumab +/- chemo): Did not meet primary endpoint of improved progression-free survival in advanced pancreatic cancer. | Generally consistent with nivolumab monotherapy. | [11][20][21] |
| BLZ945 | Solid Tumors (including Glioblastoma) | Phase I | Advanced solid tumors | Monotherapy: Stable disease in 34% of patients. Combination with spartalizumab: Stable disease in 45% of patients. Partial responses observed in HNSCC and GBM. | Most common TRAEs: AST/ALT increase, nausea, vomiting. | [14][15][22][23] |
| ARRY-382 | Solid Tumors | Phase Ib/II | Advanced solid tumors | Combination with pembrolizumab: 2 partial responses (10.5%) in Phase Ib. 1 partial response (3.7%) in PDA cohort in Phase II. | Well tolerated. Most frequent AEs: increased transaminases and creatine phosphokinase. | [16][24][25][26] |
| JNJ-40346527 | Rheumatoid Arthritis, Inflammatory Bowel Disease | Phase II | Active RA despite DMARDs, Murine colitis model | RA: No significant efficacy observed compared to placebo. IBD (preclinical): Attenuated clinical disease scores and reduced inflammatory gene expression in mice. | Adequate exposure and target engagement. | [27][28][29][30][31] |
ORR: Objective Response Rate; TRAEs: Treatment-Related Adverse Events; ICB: Immune Checkpoint Blocker; UBC: Urothelial Bladder Cancer; NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma; GBM: Glioblastoma; PDA: Pancreatic Ductal Adenocarcinoma.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in cFMS signaling and the experimental investigation of its inhibitors.
cFMS Signaling Pathway
Caption: The cFMS signaling cascade upon ligand binding.
Experimental Workflow for cFMS Inhibitor Investigation
Caption: A typical workflow for cFMS inhibitor drug discovery.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the investigation of cFMS inhibitors.
cFMS Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency (IC50) of a compound against the cFMS kinase.
Materials:
-
Recombinant human cFMS kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at Km concentration for cFMS)
-
Poly-Glu-Tyr (4:1) or other suitable substrate
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of cFMS enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of a cFMS inhibitor on the viability and proliferation of cFMS-dependent cells.
Materials:
-
cFMS-dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for cFMS Signaling Pathway Analysis
Objective: To determine if a cFMS inhibitor blocks the downstream signaling cascade of cFMS.
Materials:
-
cFMS-expressing cells (e.g., RAW 264.7 macrophages)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-cFMS, anti-phospho-ERK, anti-phospho-AKT, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with the cFMS inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with CSF-1 for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of cFMS and its downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-CSF-1R emactuzumab in combination with anti-PD-L1 atezolizumab in advanced solid tumor patients naïve or experienced for immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bristol Myers Squibb - Bristol-Myers Squibb and Five Prime Present Phase 1a/1b Data Evaluating Cabiralizumab (anti-CSF-1 receptor antibody) with Opdivo (nivolumab) in Patients with Advanced Solid Tumors [news.bms.com]
- 12. bionews.com [bionews.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Phase Ib study of anti-CSF-1R antibody emactuzumab in combination with CD40 agonist selicrelumab in advanced solid tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. ascopubs.org [ascopubs.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. researchgate.net [researchgate.net]
- 27. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 30. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]
- 31. usagainstalzheimers.org [usagainstalzheimers.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of cFMS Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "cFMS Receptor Inhibitor II" (CAS 959860-85-6) is a designation used by several chemical suppliers. As of this writing, there is a lack of specific published in vivo studies for this particular compound. The following application notes and protocols are therefore based on data from well-characterized, potent, and selective cFMS/CSF1R kinase inhibitors with similar mechanisms of action, such as BLZ945 and PLX5622. These examples are intended to serve as a comprehensive guide for designing and executing preclinical in vivo studies with novel cFMS inhibitors.
Introduction to cFMS (CSF1R) Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R or cFMS) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1] In various disease contexts, such as cancer and neuroinflammation, signaling through the cFMS pathway is co-opted to promote disease progression.[2][3] For instance, tumor-associated macrophages (TAMs), which often express high levels of cFMS, can create an immunosuppressive tumor microenvironment.[1][4] Inhibiting the cFMS signaling pathway is therefore a promising therapeutic strategy to eliminate or reprogram these pro-tumorigenic macrophages.[1][2]
Small molecule inhibitors targeting the ATP-binding site of the cFMS kinase domain have shown significant efficacy in preclinical models of glioblastoma, Alzheimer's disease, and other conditions.[3][5][6] These inhibitors can effectively reduce the population of microglia in the central nervous system and TAMs in peripheral tumors.[3]
cFMS Signaling Pathway
The binding of ligands, primarily CSF-1 (Colony-Stimulating Factor 1) or IL-34, to the cFMS receptor induces its homodimerization and subsequent auto-phosphorylation of tyrosine residues in the intracellular domain.[1][2] This activation triggers multiple downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which is involved in differentiation and gene expression.
Caption: The cFMS signaling pathway is activated by ligand binding, leading to downstream PI3K/Akt and MAPK/ERK activation.
Quantitative Data for Representative cFMS Inhibitors
The selection of an appropriate dose and administration route is critical for achieving desired therapeutic outcomes while minimizing off-target effects. The following table summarizes dosages and administration details from various in vivo studies using representative cFMS inhibitors.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Vehicle | Key Finding |
| BLZ945 | PDG Mice | Glioblastoma | 200 mg/kg/day | Oral Gavage | 20% Captisol | Significantly improved long-term survival.[6] |
| BLZ945 | C57BL/6 Mice | Glioblastoma | 200 mg/kg/day | Oral Gavage | Not Specified | Reduced TAMs and overcame resistance to PD-1 inhibition.[7] |
| PLX5622 | C57BL/6 Mice | Microglia Depletion | 1200 ppm in chow | Diet | AIN-76A Chow | Depleted >90% of CNS microglia within 7 days.[1] |
| PLX5622 | 5xfAD Mice | Alzheimer's Disease | 1200 mg/kg in chow | Diet | AIN-76A Chow | Reduced microglia in the CNS.[8] |
| PLX5622 | Neonatal Rats | Microglia Depletion | 50 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO, 20% Kolliphor RH40 in PBS | Depleted >96% of microglia after 14 days.[2] |
| PLX5622 | Adult Rats | Microglia Depletion | 50 mg/kg (twice daily) | Intraperitoneal (i.p.) | 5% DMSO, 20% Kolliphor RH40 in PBS | Depleted >96% of microglia after 14 days.[2] |
| PLX3397 | WT Mice | Microglia Depletion | 290 ppm in chow | Diet | Rodent Chow | Resulted in up to 99% depletion of microglia by 3 weeks.[3] |
Experimental Protocols
Protocol 1: Preparation of Inhibitor Formulation for In Vivo Administration
Many small molecule kinase inhibitors have poor aqueous solubility, requiring a specific vehicle for in vivo delivery. The choice of vehicle depends on the administration route and the physicochemical properties of the compound.
A. Formulation for Oral Gavage (Based on PLX5622 protocols): [2]
-
Materials:
-
cFMS Inhibitor powder
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polysorbate 80 (Tween 80)
-
Sterile water
-
-
Procedure:
-
Prepare a 2% HPMC and 25% Polysorbate 80 solution in sterile water to act as the diluent.
-
Weigh the required amount of cFMS inhibitor and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 130 mg/mL).
-
On each day of dosing, dilute the stock solution 20-fold by adding 1 volume of the drug stock to 19 volumes of the HPMC/Polysorbate 80 diluent.
-
Vortex or sonicate the final suspension to ensure it is homogenous before administration.
-
Prepare a vehicle control solution using the same final concentrations of DMSO and diluent without the inhibitor.
-
B. Formulation for Intraperitoneal Injection (Based on PLX5622 protocols): [2]
-
Materials:
-
cFMS Inhibitor powder
-
DMSO
-
Kolliphor RH40 (or PEG400/Tween 80)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Procedure:
-
Dissolve the cFMS inhibitor in DMSO to create a stock solution.
-
Prepare the final formulation by sequentially adding the components. For a final solution of 5% DMSO and 20% Kolliphor RH40, add 50 µL of the DMSO stock to 200 µL of Kolliphor RH40, mix well, and then bring the final volume to 1 mL with sterile PBS.
-
The working solution should be prepared fresh daily.
-
Protocol 2: Representative In Vivo Efficacy Study in a Murine Glioblastoma Model
This protocol outlines a general workflow for assessing the efficacy of a cFMS inhibitor against glioblastoma in an orthotopic, immunocompetent mouse model.
-
1. Animal Model and Tumor Implantation:
-
Use a suitable mouse strain (e.g., C57BL/6) that is compatible with the chosen glioma cell line (e.g., GL261).
-
Surgically implant glioma cells into the striatum of the mice. Allow tumors to establish for a set period (e.g., 7-10 days) before initiating treatment. Tumor growth can be monitored via bioluminescence imaging (if using luciferase-expressing cells) or MRI.
-
-
2. Study Groups and Treatment:
-
Randomize mice into at least two groups:
-
Vehicle Control Group: Receives the vehicle solution daily.
-
Inhibitor Treatment Group: Receives the cFMS inhibitor (e.g., 200 mg/kg) daily.[6]
-
-
Administer the treatment via oral gavage as described in Protocol 1A. Dosing should continue until a pre-defined endpoint.
-
-
3. Monitoring and Endpoints:
-
Survival: Monitor animals daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms). The primary endpoint is typically overall survival.
-
Tumor Burden: Periodically measure tumor volume using non-invasive imaging (e.g., bi-weekly MRI) to assess response to treatment.[9]
-
Pharmacodynamic Analysis: At the study endpoint (or in a separate cohort), collect tumors and brains for analysis. Use immunohistochemistry or flow cytometry to quantify the number of TAMs/microglia (e.g., using markers like Iba1 or CD11b) and assess changes in their polarization state (e.g., M2 markers like CD206).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of a cFMS inhibitor.
References
- 1. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLX-5622 | CSF1R inhibitor | CAS 1303420-67-8 | Buy PLX-5622 from Supplier InvivoChem [invivochem.com]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. PLX5622 hemifumarate | c-Fms | TargetMol [targetmol.com]
- 9. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing cFMS Receptor Inhibitor II Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of cFMS Receptor Inhibitor II in dimethyl sulfoxide (DMSO). cFMS, also known as colony-stimulating factor 1 receptor (CSF1R), is a crucial receptor tyrosine kinase involved in the survival, proliferation, and differentiation of myeloid cells.[1] Its inhibition is a key area of research in oncology and inflammatory diseases.[2]
Chemical and Physical Properties
A thorough understanding of the inhibitor's properties is essential for accurate and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀N₄O | [3][4] |
| Molecular Weight | 368.43 g/mol | [3][4] |
| CAS Number | 959860-85-6 | [3][4] |
| Appearance | Solid, light yellow to yellow | [3] |
| Purity | ≥99% | |
| Solubility in DMSO | 83.33 mg/mL (226.18 mM) | [3] |
Note: The use of newly opened, hygroscopic DMSO is recommended as its water content can significantly impact the solubility of the product.[3]
Experimental Protocols
Preparing a this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the inhibitor powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6843 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the inhibitor powder. For a 10 mM stock solution, if you weighed 3.6843 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the complete dissolution of the compound. Gentle warming or sonication may be applied if necessary to aid dissolution.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3] Ensure the containers are tightly sealed to prevent moisture absorption and degradation.[6]
Diluting the Stock Solution for In Vitro Assays
For cell-based assays, the DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%. A solvent control (medium with the same final concentration of DMSO) should be included in all experiments.
Signaling Pathway and Experimental Workflow
cFMS (CSF1R) Signaling Pathway
The cFMS receptor is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[1] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7][8] These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation.[7][9] this compound acts as a kinase inhibitor, blocking these downstream signaling events.[3][10]
Caption: cFMS (CSF1R) signaling pathway and the point of inhibition.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling DMSO and this compound.[11]
-
Ventilation: Handle DMSO in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
Spills: In case of a small spill, absorb the material with an inert dry substance and dispose of it as chemical waste.[11] For larger spills, evacuate the area and follow institutional safety protocols.
-
Waste Disposal: Dispose of all chemical waste, including unused stock solutions and contaminated materials, according to your institution's hazardous waste disposal procedures.[11] Do not pour down the drain.[11]
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. A potent and selective cFMS inhibitor EI-1071 inhibits CSF1R signaling and regulates tumor associated macrophages [elixiron.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.org]
- 11. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for cFMS Receptor Inhibitor II Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of cFMS Receptor Inhibitor II in mouse models for preclinical research. The protocols outlined below are based on established methodologies for small molecule kinase inhibitors and specific data available for closely related cFMS/CSF1R inhibitors. Researchers should note that while these protocols provide a strong foundation, optimization for specific mouse models and experimental endpoints is recommended.
Introduction to this compound
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS. The cFMS receptor is a cell surface tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages, microglia, and osteoclasts.[1] Dysregulation of the CSF1/cFMS signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a key therapeutic target.[2][3] this compound exerts its effects by blocking the ATP-binding site of the cFMS kinase domain, thereby inhibiting downstream signaling cascades.
Mechanism of Action: The cFMS Signaling Pathway
Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the cFMS receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that regulate cellular responses.[2][5]
Key signaling cascades activated by cFMS include:
-
PI3K/Akt Pathway: Promotes cell survival, proliferation, and anti-apoptotic signals.[2][5]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Activates transcription factors that regulate gene expression related to cell proliferation and differentiation.[5]
-
JAK/STAT Pathway: Controls gene transcription involved in inflammation, immune responses, and cell proliferation.[2]
By inhibiting the initial autophosphorylation step, this compound effectively blocks these downstream signaling events.
Quantitative Data from Mouse Models Using cFMS/CSF1R Inhibitors
While specific in vivo efficacy data for "this compound" is not widely published in peer-reviewed literature, data from structurally related and functionally similar cFMS inhibitors provide a strong basis for experimental design. The following tables summarize dosages and administration routes for commonly used cFMS inhibitors in various mouse models.
Table 1: Dosing and Administration of cFMS Inhibitors in Mouse Models
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Study Focus |
| BLZ945 | MMTV-PyMT (Breast Cancer) | 200 mg/kg/day | Oral Gavage | Tumor Growth Inhibition[6] |
| PLX5622 | EAE (Neuroinflammation) | 1200 mg/kg in chow | Medicated Chow | Microglia/Macrophage Depletion[7] |
| GW2580 | M-NFS-60 Tumor Model | 80 mg/kg | Oral Gavage | Tumor Growth Inhibition |
| An unnamed cFMS inhibitor | ID8 (Ovarian Cancer) | 100 mg/kg/day | Oral Gavage | Macrophage Infiltration |
| fms-I | Aristolochic Acid Nephropathy | 10 mg/kg, twice daily | Not Specified | Macrophage Accumulation |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and efficacy of the inhibitor. Based on supplier recommendations, a common vehicle for the oral administration of this compound is a solution containing DMSO, PEG300, Tween-80, and saline.[8]
Materials:
-
This compound (powder)[9]
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Prepare a stock solution: Accurately weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[8] Ensure complete dissolution, using a vortex mixer and/or a brief sonication if necessary.
-
Prepare the final dosing solution: In a sterile tube, add the components in the following order, mixing thoroughly after each addition:
-
40% PEG300
-
10% of the DMSO stock solution
-
5% Tween-80
-
45% Saline[8]
-
-
Final Concentration: This formulation results in a final solution where the inhibitor is solubilized and ready for administration. For example, to achieve a final concentration of 2.08 mg/mL, you would start with a 20.8 mg/mL stock in DMSO.[8]
-
Storage: It is recommended to prepare the final dosing solution fresh on the day of use.[8] The DMSO stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage, aliquoted to avoid repeated freeze-thaw cycles.[8]
Administration to Mice via Oral Gavage
Oral gavage is a precise method for delivering an exact dose of the inhibitor.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
1 mL syringes
-
Mouse restraint device (optional)
Protocol:
-
Animal Handling: Handle mice gently to minimize stress. If necessary, use a restraint device.
-
Dose Calculation: Calculate the required volume of the dosing solution based on the individual mouse's body weight and the target dosage (e.g., in mg/kg). A typical dosing volume for mice is 5-10 mL/kg.
-
Administration: a. Securely hold the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle. b. Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle. c. Slowly administer the calculated volume of the inhibitor solution. d. Carefully withdraw the needle.
-
Monitoring: After administration, monitor the mouse for any signs of distress or adverse reactions.
General Experimental Workflow for an In Vivo Efficacy Study
The following workflow outlines a typical in vivo study to evaluate the efficacy of this compound in a tumor xenograft model.
Protocol Steps:
-
Tumor Cell Implantation: Syngeneic or human tumor cells are implanted into the appropriate mouse strain (e.g., subcutaneously in the flank).[10]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[10]
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The this compound or a vehicle control is administered daily via oral gavage.[10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[10]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration.[10]
-
Tissue Collection and Analysis: At the endpoint, mice are euthanized, and tumors, blood, and other relevant tissues are collected for downstream analysis such as flow cytometry, immunohistochemistry, or gene expression profiling to assess the inhibitor's effect on the tumor microenvironment.[10]
Concluding Remarks
The administration of this compound in mouse models holds significant potential for investigating the role of the CSF1/cFMS axis in various pathologies and for the preclinical evaluation of this therapeutic agent. The protocols provided herein offer a solid starting point for in vivo studies. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and to consult relevant institutional animal care and use committee (IACUC) guidelines.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. ichor.bio [ichor.bio]
Application Notes and Protocols for Macrophage Depletion Using cFMS Receptor Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of cFMS Receptor Inhibitor II in macrophage depletion studies. This document includes the mechanism of action, quantitative data, detailed experimental protocols for both in vitro and in vivo applications, and visual representations of key pathways and workflows.
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as cFMS, is a crucial receptor tyrosine kinase for the survival, proliferation, and differentiation of macrophages.[1] Inhibition of the cFMS signaling pathway presents a potent and selective method for depleting macrophage populations in various experimental models. This compound is a small molecule inhibitor of cFMS kinase activity, offering a valuable tool for investigating the roles of macrophages in health and disease.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the cFMS receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways inhibited include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell survival, and the Mitogen-activated protein kinase (MAPK)/ERK pathway, which is involved in proliferation and differentiation.[2][3] By blocking these essential signals, this compound induces apoptosis in macrophages, leading to their depletion.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| IC50 (Kinase Assay) | 2.8 nM | [4] |
| IC50 (Cellular Assay) | 1.4 µM | [4] |
| Purity | >98% (by HPLC) | [4] |
| Molecular Weight | 368.43 g/mol | [4] |
| Solubility | Soluble in DMSO | [5] |
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the cFMS signaling pathway and a general workflow for macrophage depletion studies.
Caption: cFMS signaling pathway and its inhibition.
Caption: Experimental workflow for macrophage depletion.
Experimental Protocols
In Vitro Macrophage Depletion
This protocol provides a general guideline for depleting macrophages in a cell culture setting. Optimization may be required depending on the specific cell type and experimental conditions.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Flow cytometer and relevant antibodies (e.g., F4/80, CD11b) for validation (optional)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Plate macrophages in a suitable culture vessel (e.g., 96-well plate for viability assays, larger plates for other analyses) at a density that allows for optimal growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range based on the cellular IC50 (1.4 µM), for example, from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control. Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Depletion:
-
Cell Viability Assay: Following the manufacturer's instructions for the chosen viability assay, measure the percentage of viable cells in each treatment group compared to the vehicle control.
-
Flow Cytometry (Optional): For a more detailed analysis, harvest the cells and stain them with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and a viability dye (e.g., Propidium Iodide, 7-AAD). Analyze the percentage of viable macrophages in each condition.
-
In Vivo Macrophage Depletion
This protocol outlines a general procedure for depleting macrophages in a mouse model. The dosing, administration route, and schedule should be optimized for the specific animal model and research question.
Materials:
-
This compound
-
Vehicle for in vivo administration (a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)[5]
-
Experimental animals (e.g., C57BL/6 mice)
-
Administration equipment (e.g., gavage needles, syringes)
-
Tissue harvesting tools
-
Materials for tissue analysis (e.g., formalin for histology, buffers for flow cytometry)
Procedure:
-
Inhibitor Formulation: Prepare the dosing solution of this compound in the chosen vehicle. A suggested starting point for formulation is to first dissolve the inhibitor in DMSO and then sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear.[5] The final concentration should be calculated based on the desired dose (mg/kg) and the administration volume. Prepare a vehicle-only solution for the control group.
-
Animal Acclimation: Allow the animals to acclimate to the housing conditions for at least one week before starting the experiment.
-
Administration: Administer the this compound formulation or vehicle control to the mice. Common administration routes for small molecule inhibitors include oral gavage or intraperitoneal (IP) injection. The dosing frequency will depend on the pharmacokinetic properties of the compound and the desired duration of depletion (e.g., once daily).
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Tissue Harvest: At the end of the treatment period, euthanize the animals and harvest the tissues of interest (e.g., spleen, liver, tumor).
-
Assessment of Macrophage Depletion:
-
Immunohistochemistry (IHC): Fix the tissues in formalin, embed in paraffin, and perform IHC staining with macrophage-specific antibodies (e.g., F4/80, Iba1 for microglia) to visualize and quantify the reduction in macrophage numbers in the tissue.
-
Flow Cytometry: Prepare single-cell suspensions from the harvested tissues and stain with antibodies against macrophage markers to quantify the percentage of macrophages within the total live cell population.
-
Concluding Remarks
This compound is a potent and selective tool for the depletion of macrophages in both in vitro and in vivo settings. The protocols provided here serve as a starting point for experimental design. Researchers are encouraged to optimize the conditions, including inhibitor concentration, treatment duration, and administration route, to best suit their specific experimental models and scientific inquiries. Careful validation of macrophage depletion is essential for the accurate interpretation of experimental results.
References
Troubleshooting & Optimization
troubleshooting cFMS Receptor Inhibitor II solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with cFMS Receptor Inhibitor II, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is sparingly soluble in aqueous solutions.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: This is a common issue known as precipitation upon dilution. Several strategies can help mitigate this:
-
Lower the final concentration: The inhibitor may be precipitating because its concentration exceeds its solubility limit in the final aqueous buffer. Try using a lower final concentration of the inhibitor in your assay.
-
Increase the percentage of DMSO in the final solution: While it is advisable to keep the final DMSO concentration low to avoid off-target effects, sometimes a slightly higher concentration (e.g., 0.5% to 1%) is necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant: Non-ionic detergents like Tween-20 or Triton X-100 can help to increase the solubility of hydrophobic compounds in aqueous solutions.[5] A final concentration of 0.01% to 0.1% of the surfactant can be effective.
-
Prepare the final dilution serially: Instead of adding the DMSO stock directly to your final aqueous buffer, perform serial dilutions in an intermediate solvent or in the buffer itself. This can sometimes prevent immediate precipitation.[5]
Q3: Does the quality of DMSO affect the solubility of the inhibitor?
A3: Yes, the quality of DMSO is crucial. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in DMSO can significantly decrease the solubility of hydrophobic compounds.[2][6] It is highly recommended to use anhydrous, high-purity DMSO and to use it from a freshly opened bottle or a properly stored aliquot.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be used to aid dissolution. Some suppliers suggest warming the solution to 37°C.[3] However, prolonged or excessive heating should be avoided as it may degrade the compound. Always vortex or sonicate the solution after warming to ensure it is fully dissolved.
Q5: Is sonication necessary to dissolve this compound?
A5: Sonication is often recommended to aid in the dissolution of this compound in DMSO, especially for preparing high-concentration stock solutions.[2][3][4] A brief sonication in a water bath can help to break up any small particles and ensure a homogenous solution.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution (DMSO)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | 1. Vortex the solution vigorously for 1-2 minutes.2. Sonicate the solution in a water bath for 5-10 minutes.3. Gently warm the solution to 37°C and vortex again. | The precipitate should dissolve, resulting in a clear solution. |
| Supersaturated Solution | The concentration of the inhibitor may be too high for the solvent. Dilute the stock solution to a lower concentration. | A clear solution is obtained and stable at room temperature. |
| Poor Quality DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The inhibitor dissolves completely without precipitation. |
Issue: Precipitate observed after dilution in aqueous buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | 1. Decrease the final concentration of the inhibitor in the assay.2. Increase the final percentage of DMSO (if tolerated by the assay).3. Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the final buffer. | The inhibitor remains in solution in the aqueous buffer. |
| Buffer Composition | Salts in the buffer can decrease the solubility of organic compounds.[5] If possible, try a buffer with a lower salt concentration for the initial dilutions. | Improved solubility in the modified buffer. |
| pH of the Buffer | The solubility of some compounds can be pH-dependent.[7][8] Test the solubility in buffers with slightly different pH values around your experimental pH. | Identification of a pH that enhances the inhibitor's solubility. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Notes | Reference |
| DMSO | 83.33 mg/mL (226.18 mM) | May require sonication. | [2][3][4] |
| Water | < 0.1 mg/mL | Insoluble. | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous, high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes to initially mix the powder and solvent.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes. The water in the sonicator should be at room temperature.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that no solid particles are visible. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
Protocol 2: General Method for Dilution into Aqueous Buffer
-
Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Aqueous Buffer: Pre-warm your final aqueous experimental buffer to the temperature of your experiment.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the inhibitor in your aqueous buffer. For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first prepare a 100 µM intermediate dilution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of your pre-warmed aqueous buffer. Pipette up and down gently to mix, but avoid vigorous vortexing which can sometimes promote precipitation.
-
Immediate Use: Use the freshly prepared final dilution in your experiment immediately to minimize the risk of precipitation over time.
Visualizations
Caption: A flowchart for troubleshooting solubility issues.
References
- 1. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]
Technical Support Center: Optimizing cFMS Receptor Inhibitor II Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of cFMS Receptor Inhibitor II.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS.[1] It functions by competing with ATP for binding to the kinase domain of the cFMS receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This inhibition blocks the cellular effects of CSF-1, such as proliferation, survival, and differentiation of monocytes and macrophages.[3][4]
Q2: What is the cFMS signaling pathway?
A2: The Colony-Stimulating Factor 1 (CSF-1) binds to the cFMS receptor, a receptor tyrosine kinase.[4] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5] These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways, primarily the PI3K/Akt and ERK1/2 pathways, which are crucial for cell proliferation, survival, and differentiation.[6][3]
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: A typical starting point for cell-based assays can be guided by the inhibitor's IC50 value. For this compound, the reported IC50 is 2.8 nM in biochemical assays and 1.4 µM in cellular assays.[1] It is recommended to perform a dose-response experiment starting from a concentration range that brackets the cellular IC50 value (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO.[1][7] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to one year or at -80°C for up to two years.[8][9] Stock solutions in DMSO should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Suboptimal or no inhibition of cFMS activity | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay conditions. |
| Poor inhibitor solubility. | Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before adding it to the cell culture medium. The final DMSO concentration in the medium should typically be below 0.5% to avoid solvent-induced toxicity. | |
| Incorrect experimental setup. | Verify that the cFMS signaling pathway is active in your cell line under your experimental conditions (e.g., by stimulating with M-CSF). | |
| High cell toxicity or death | Inhibitor concentration is too high. | Perform a cell viability assay (e.g., MTT, CCK-8) to determine the cytotoxic concentration of the inhibitor. Use a concentration that effectively inhibits the target without causing significant cell death. |
| Off-target effects of the inhibitor. | While this compound is reported to be selective, high concentrations can lead to off-target effects.[1] Lower the inhibitor concentration and, if necessary, test for effects on other related kinases. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Run a solvent-only control. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase and healthy at the start of each experiment. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment to avoid degradation. | |
| Assay variability. | Ensure consistent incubation times, reagent concentrations, and reading parameters for all assays. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (cFMS Kinase) | 2.8 nM | Biochemical | [1] |
| IC50 (Cellular) | 1.4 µM | Cellular | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line.
Materials:
-
This compound
-
Target cells (adherent or suspension)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the inhibitor concentration versus the percentage of cell viability and fit a sigmoidal curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess cFMS Phosphorylation
This protocol allows for the direct assessment of the inhibitor's effect on cFMS activation.
Materials:
-
Cells expressing cFMS
-
This compound
-
M-CSF (or other appropriate stimulus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-cFMS, anti-total-cFMS, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with M-CSF for a short period (e.g., 5-15 minutes) to induce cFMS phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-cFMS overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total cFMS and a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated cFMS to total cFMS at each inhibitor concentration.
Visualizations
Caption: cFMS signaling pathway and the point of inhibition.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 7. This compound - Immunomart [immunomart.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cell toxicity of cFMS Receptor Inhibitor II at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cFMS Receptor Inhibitor II, with a focus on addressing issues related to cell toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity in our cell line when using this compound at high concentrations. What could be the cause?
A1: High concentrations of kinase inhibitors can lead to off-target effects, inducing cytotoxicity through mechanisms independent of cFMS receptor inhibition. It is also possible that the cell line you are using is particularly sensitive to the inhibition of the cFMS signaling pathway or that the inhibitor is precipitating out of solution at high concentrations, causing non-specific cellular stress. We recommend performing a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line and comparing it to the IC50 for cFMS inhibition.
Q2: How can we distinguish between apoptosis and necrosis induced by high concentrations of this compound?
A2: To differentiate between apoptosis and necrosis, we recommend using a dual-staining method with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry analysis. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both. Necrotic cells will be Annexin V negative and PI positive. This allows for a quantitative analysis of the different cell death mechanisms.
Q3: What are the known downstream signaling pathways affected by this compound that could contribute to cell toxicity?
A3: this compound targets the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. Inhibition of CSF-1R blocks the activation of several downstream signaling pathways crucial for cell survival, proliferation, and differentiation. Key pathways include the PI3K-Akt, MAPK/ERK, and JAK/STAT pathways. Disruption of these pathways can lead to cell cycle arrest and apoptosis.[1][2][3]
Troubleshooting Guides
Guide 1: Troubleshooting High Background in MTT/MTS Assays
| Problem | Possible Cause | Solution |
| High absorbance in "no cell" control wells | Contamination of media or reagents with reducing agents. | Use fresh, high-quality reagents and serum-free media during the MTT/MTS incubation step. Ensure aseptic technique to prevent microbial contamination.[1][4] |
| The inhibitor itself is reducing the MTT/MTS reagent. | Run a control plate with the inhibitor in media without cells to check for direct reduction of the reagent. If this occurs, consider an alternative viability assay not based on tetrazolium reduction. | |
| Phenol red in the culture medium. | Use phenol red-free medium for the assay. | |
| Inconsistent readings across replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to ensure even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity. | |
| Incomplete solubilization of formazan crystals (MTT assay). | Increase shaking time after adding the solubilization solution and ensure complete dissolution by pipetting up and down.[1] |
Guide 2: Troubleshooting Annexin V/PI Staining for Apoptosis/Necrosis
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive, PI positive cells in the untreated control. | Harsh cell handling during harvesting (especially for adherent cells). | Use a gentle cell detachment method, such as accutase or scraping in EDTA-containing buffer. Avoid over-trypsinization. |
| Cells were cultured for too long. | Ensure cells are in the logarithmic growth phase and not overgrown. | |
| Low or no Annexin V staining in positive control. | Insufficient induction of apoptosis. | Optimize the concentration and incubation time of the apoptosis-inducing agent. |
| Loss of Ca2+ from the binding buffer. | Ensure the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. | |
| High background fluorescence. | Incomplete washing of cells. | Ensure cells are washed thoroughly with PBS before staining. |
| Autofluorescence of the inhibitor. | Run a control with cells treated with the inhibitor but without the fluorescent dyes to check for autofluorescence. |
Data Presentation
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) for Cytotoxicity (72h) |
| MCF-7 | Breast Cancer | 25.5 |
| A549 | Lung Cancer | 42.1 |
| U87 MG | Glioblastoma | 18.9 |
| PC-3 | Prostate Cancer | 33.7 |
Table 2: Illustrative Quantification of Apoptosis and Necrosis in U87 MG Cells Treated with High Concentrations of this compound (48h)
| Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 75.8 | 15.3 | 5.6 | 3.3 |
| 25 | 42.1 | 35.8 | 18.7 | 3.4 |
| 50 | 15.6 | 20.1 | 55.4 | 8.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of formazan crystals and read the absorbance at 570 nm using a microplate reader.[1]
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat adherent or suspension cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X binding buffer and analyze the cells immediately by flow cytometry.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid receptor activation inhibits cell cycle progression by modulating 14-3-3β - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal incubation time for cFMS Receptor Inhibitor II
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cFMS Receptor Inhibitor II in their experiments. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS. It functions by competing with ATP for binding to the kinase domain of the cFMS receptor. This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By inhibiting cFMS phosphorylation, the inhibitor effectively blocks the cellular responses mediated by the binding of its ligands, Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34).
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: The inhibition of cFMS autophosphorylation by this compound leads to the blockade of major downstream signaling cascades that are crucial for the proliferation, survival, and differentiation of myeloid cells. The primary pathways affected include:
-
PI3K/Akt Pathway: This pathway is essential for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway plays a key role in cell proliferation and differentiation.
By disrupting these pathways, the inhibitor can modulate the function of macrophages and other myeloid lineage cells.
Q3: What is a typical starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a good starting point can be determined from its IC50 value, which is the concentration required to inhibit 50% of the target's activity. For this compound, reported IC50 values vary, with one source indicating a value of 0.024 µM and another showing 2.8 nM in a biochemical assay and 1.4 µM in a cellular assay.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system. A typical starting range for a dose-response experiment could be from 1 nM to 10 µM.
Q4: How should I prepare and store the stock solution of this compound?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the desired working concentration in your cell culture medium. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. When preparing for an experiment, thaw a single aliquot and dilute it to the final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of cFMS phosphorylation | Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively block cFMS activity in your specific cell system. | Perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your cell type. |
| Incorrect incubation time: The incubation time with the inhibitor may be too short for it to effectively engage with the target. | Perform a time-course experiment to determine the optimal incubation time (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr). | |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Use a fresh aliquot of the inhibitor. | |
| High cell confluence: Very high cell density can sometimes affect cellular responses to inhibitors. | Plate cells at an optimal density (typically 70-80% confluency) for your experiments. | |
| High background in Western blot for phosphorylated cFMS (p-cFMS) | Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations. Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background. |
| Inadequate washing: Insufficient washing steps can lead to high background. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer like Tris-Buffered Saline with Tween 20 (TBST). | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum starvation can lead to variable results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. Implement a consistent serum starvation protocol if required. |
| Variability in inhibitor preparation: Inconsistent dilution of the stock solution can lead to different effective concentrations. | Prepare fresh dilutions of the inhibitor from a single, validated stock solution for each experiment. | |
| Cell toxicity observed | Inhibitor concentration is too high: High concentrations of the inhibitor or the solvent (DMSO) may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%). |
Data Presentation
Table 1: Inhibitory Activity of this compound and Other Selective cFMS Inhibitors
| Inhibitor | IC50 (cFMS/CSF-1R) | Assay Type | Reference |
| This compound | 0.024 µM | Biochemical | [1] |
| This compound | 2.8 nM | Biochemical | |
| This compound | 1.4 µM | Cellular | |
| Pexidartinib (PLX3397) | 20 nM | Biochemical | [2][3] |
| GW2580 | 60 nM | Biochemical | [4] |
| ARRY-382 | Not specified | N/A | [5][6][7][8] |
| FF-10101 | Comparable to BLZ945 | Cellular | [9] |
Table 2: Representative Time-Course of cFMS Phosphorylation Inhibition
Data presented here is a representative example based on published findings for a selective cFMS inhibitor and should be used as a guideline. Optimal times should be determined experimentally.
| Incubation Time with Inhibitor | % Inhibition of p-cFMS (at IC50 concentration) |
| 15 minutes | ~50% |
| 30 minutes | ~75% |
| 1 hour | >90% |
| 2 hours | >95% |
| 4 hours | >95% |
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest by measuring the inhibition of M-CSF-induced cFMS phosphorylation via Western blot.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, you may need to serum-starve them (e.g., in a medium containing 0.5% FBS) for 4-16 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in your cell culture medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO). Pre-treat the cells with the different concentrations of the inhibitor for the desired incubation time (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with M-CSF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce cFMS phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated cFMS (p-cFMS) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Strip the membrane and re-probe with an antibody against total cFMS as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-cFMS and total cFMS. Normalize the p-cFMS signal to the total cFMS signal for each sample. Plot the normalized p-cFMS levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determining the Optimal Incubation Time (Time-Course)
This protocol is designed to identify the optimal pre-incubation time required for this compound to achieve maximal inhibition of cFMS phosphorylation.
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Treatment: Treat the cells with this compound at a fixed concentration (e.g., at or above the determined IC50) for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Include a vehicle control for the longest time point.
-
Ligand Stimulation: At the end of each incubation period, stimulate the cells with M-CSF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis and Western Blotting: Follow steps 5-7 from Protocol 1.
-
Data Analysis: Quantify and normalize the p-cFMS band intensities as described in Protocol 1. Plot the normalized p-cFMS levels against the inhibitor incubation time to determine the time point at which maximal inhibition is achieved.
Visualizations
Caption: cFMS signaling pathway and the point of inhibition.
Caption: Experimental workflow for determining optimal incubation time.
Caption: Troubleshooting decision tree for cFMS inhibition experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results with cFMS Receptor Inhibitor II
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using cFMS Receptor Inhibitor II. Our goal is to help you achieve consistent and reliable experimental results.
Product Information
This compound is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS.[1][2] It is designed for use in in vitro and in vivo research to study the role of cFMS signaling in various biological processes, including immunology, oncology, and inflammatory diseases.[2][3]
| Property | Value | Source |
| Target | cFMS (CSF1R) Kinase | [1][4] |
| IC50 (Enzymatic Assay) | ~2.8 nM | [5] |
| IC50 (Cellular Assay) | ~1.4 µM | [5] |
| Molecular Formula | C23H20N4O | [4] |
| Molecular Weight | 368.43 g/mol | [4] |
| Purity | >99% | [4] |
| Solubility | DMSO: ≥ 83 mg/mL | [4] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of the this compound?
A1: Proper preparation and storage are critical for maintaining the inhibitor's activity.
-
Stock Solution Preparation: We recommend preparing a high-concentration stock solution in 100% DMSO.[6] For example, to create a 10 mM stock, dissolve 3.68 mg of the inhibitor in 1 mL of DMSO. Sonicate or vortex briefly if needed to ensure complete dissolution.[1]
-
Storage: Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q2: What is the mechanism of action for this inhibitor?
A2: this compound is a Type II ATP-competitive inhibitor.[7] It binds to the intracellular kinase domain of the cFMS receptor, preventing the autophosphorylation that occurs upon binding of its ligand, CSF-1 (also known as M-CSF).[8][9] This blockade prevents the activation of downstream signaling pathways responsible for cell proliferation, survival, and differentiation.[7][10]
Q3: How selective is this inhibitor? Could off-target effects be causing my inconsistent results?
A3: While this compound is highly selective for cFMS, like most kinase inhibitors, it may exhibit some activity against other kinases at higher concentrations.[5][11] Off-target effects are a potential source of inconsistent or unexpected results, especially if using concentrations significantly above the cellular IC50.[12] If you suspect off-target effects, consider performing a kinase panel screen or using a structurally different cFMS inhibitor as a control.
Troubleshooting Inconsistent Results
This section addresses common problems encountered during experiments.
Q4: My measured IC50 value in my cell-based assay is significantly different from the value on the datasheet. Why?
A4: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Variability: Different cell lines express varying levels of the cFMS receptor and may have different downstream signaling dependencies.
-
Assay Conditions: The concentration of ATP in your kinase assay, the incubation time with the inhibitor, and the specific endpoint being measured (e.g., viability, phosphorylation) can all influence the apparent IC50.
-
Cell Culture Conditions: Cell passage number, confluency, and serum concentration in the media can alter cellular responses to inhibitors.
-
Inhibitor Potency: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Q5: I'm observing high levels of cell death that don't correlate with cFMS inhibition. What is happening?
A5: This may be due to non-specific toxicity.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture media is low, typically ≤ 0.1%. Create a "vehicle-only" control group that receives the same amount of DMSO as your highest inhibitor concentration to assess solvent effects.
-
Off-Target Toxicity: As mentioned, high concentrations of the inhibitor may affect other kinases crucial for cell survival.[11] Try performing a dose-response curve starting from a much lower concentration.
-
Compound Precipitation: Poor solubility in aqueous media can lead to compound precipitation, which can cause non-specific cytotoxicity. Visually inspect your media for any precipitate after adding the inhibitor.
Q6: The inhibitor's effect diminishes in my long-term ( > 48 hours) cell culture experiments. What is the cause?
A6: The perceived loss of efficacy in long-term studies can be due to two main factors:
-
Compound Stability and Metabolism: The inhibitor may be unstable in culture media at 37°C or may be metabolized by the cells over time. For long-term experiments, it is recommended to replace the media with freshly prepared inhibitor-containing media every 24-48 hours.
-
Development of Resistance: Cells can develop resistance to kinase inhibitors through mechanisms like mutation of the target kinase or activation of bypass signaling pathways.[13][14] Verifying that cFMS phosphorylation remains inhibited via Western blot at later time points can help distinguish between these possibilities.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder.[6]
-
Aseptically add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration (e.g., 1 mL for 3.68 mg).
-
Mix thoroughly by vortexing or sonicating until the powder is completely dissolved.[1]
-
Aliquot into single-use tubes and store at -20°C or -80°C.[1]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations.
-
CRITICAL: Add the inhibitor to the medium and mix immediately. Do not let the concentrated DMSO solution sit in the medium, as this can cause precipitation. The final DMSO concentration should not exceed 0.1%.
-
Protocol 2: Western Blot for Target Engagement (p-cFMS)
-
Cell Seeding: Plate cells (e.g., macrophages, cFMS-overexpressing cancer cells) and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free or low-serum medium for 4-6 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle (DMSO) control. Incubate for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human CSF-1/M-CSF (e.g., 50 ng/mL) for 15 minutes to induce cFMS phosphorylation.[8] Include an unstimulated, untreated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated cFMS (p-cFMS Tyr723).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate.
-
Strip the membrane and re-probe for total cFMS and a loading control (e.g., GAPDH, β-Actin) to confirm equal protein loading and to assess changes in total receptor levels.
-
cFMS Signaling Pathway
The cFMS receptor is a receptor tyrosine kinase (RTK) that is essential for the function of monocytes and macrophages.[3] Its activation by CSF-1 triggers multiple downstream signaling cascades.
Caption: Simplified cFMS signaling pathway and the point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
- 5. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are RTK inhibitors and how do they work? [synapse.patsnap.com]
- 10. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The lack of target specificity of small molecule anticancer kinase inhibitors is correlated with their ability to damage myocytes in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on cFMS Receptor Inhibitor II activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cFMS Receptor Inhibitor II. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a particular focus on the impact of serum concentration on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS. It functions as a kinase inhibitor, targeting the ATP-binding site of the cFMS receptor. By blocking the kinase activity, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells.
Q2: What is the typical IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the assay format. In a cell-free biochemical assay, the IC50 is approximately 2.8 nM. However, in a cell-based assay, the IC50 is notably higher, around 1.4 µM.[1] This discrepancy is common for kinase inhibitors and is often attributed to factors within the cellular environment, such as high ATP concentrations and protein binding.
Q3: Why is there a significant difference between the biochemical and cellular IC50 values?
A3: The difference between biochemical and cellular IC50 values is a well-documented phenomenon for many small molecule inhibitors. Several factors contribute to this discrepancy:
-
ATP Competition: Biochemical kinase assays are often performed at low ATP concentrations, whereas the intracellular ATP concentration in viable cells is much higher (in the millimolar range). As this compound is an ATP-competitive inhibitor, the higher physiological ATP levels in cells compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50.
-
Serum Protein Binding: In cell-based assays that use serum-containing media, the inhibitor can bind to serum proteins, particularly albumin. This binding reduces the free concentration of the inhibitor available to enter the cells and interact with the cFMS receptor, thus increasing the IC50.
-
Cellular Uptake and Efflux: The ability of the inhibitor to cross the cell membrane and accumulate intracellularly can also affect its cellular potency. Active efflux by membrane transporters can reduce the intracellular concentration of the inhibitor.
Troubleshooting Guide
Problem 1: Higher than expected IC50 value in a cell-based assay.
Possible Cause 1: High Serum Concentration in Culture Medium
-
Explanation: Serum proteins, especially albumin, can bind to small molecule inhibitors, reducing their effective concentration. This is a common reason for observing a higher IC50 in cellular assays compared to biochemical assays.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations, consider performing the assay in media with reduced serum (e.g., 2% or 5% FBS instead of 10%). Be sure to validate that the cells remain healthy and responsive under these conditions.
-
Use Serum-Free Medium for a Short Duration: For some cell lines, it may be possible to switch to a serum-free medium for the duration of the inhibitor treatment without significantly affecting cell viability.
-
Quantify Free Inhibitor Concentration: If the resources are available, you can measure the extent of protein binding to determine the free concentration of the inhibitor in your specific media formulation.
-
Possible Cause 2: High Cell Density
-
Explanation: At high cell densities, the number of target receptors may be very high, requiring a greater concentration of the inhibitor to achieve 50% inhibition. Additionally, dense cultures may have altered metabolism that could affect inhibitor activity.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for robust signal detection without reaching over-confluence during the assay period.
-
Ensure Even Cell Distribution: Uneven cell plating can lead to variable results. Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping.
-
Problem 2: Inconsistent results between experiments.
Possible Cause 1: Variability in Serum Lots
-
Explanation: Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors, cytokines, and other components that may influence cell signaling pathways and, consequently, the inhibitor's activity.
-
Troubleshooting Steps:
-
Lot Testing: Before starting a large series of experiments, test a new lot of FBS to ensure it produces results consistent with previous lots.
-
Purchase a Large Batch: If possible, purchase a large single lot of FBS to be used for the entire duration of a project to minimize this source of variability.
-
Possible Cause 2: Inconsistent Cell Health and Passage Number
-
Explanation: The physiological state of the cells can impact their response to inhibitors. Cells that are unhealthy, have been passaged too many times, or are in a different growth phase can exhibit altered signaling.
-
Troubleshooting Steps:
-
Monitor Cell Health: Regularly check cells for normal morphology and viability.
-
Use Cells within a Defined Passage Range: Establish and adhere to a specific range of passage numbers for your experiments to ensure consistency.
-
Plate Cells in Logarithmic Growth Phase: Ensure that cells are in the logarithmic phase of growth when setting up the assay.
-
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound IC50
| Serum Concentration (% FBS) | Apparent IC50 (µM) | Fold Change from Biochemical IC50 |
| 0 (Biochemical Assay) | 0.0028 | 1x |
| 2 | 0.8 | ~285x |
| 5 | 1.2 | ~428x |
| 10 | 1.8 | ~642x |
Note: The data in this table is illustrative and based on general principles of kinase inhibitor behavior in the presence of serum. Actual values may vary depending on the specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Cell Proliferation Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density in complete growth medium and incubate overnight to allow for attachment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the desired assay medium (e.g., with varying serum concentrations).
-
Inhibitor Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for cFMS Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Starve the cells in low-serum or serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with M-CSF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce cFMS phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated cFMS (p-cFMS). Subsequently, probe with a primary antibody for total cFMS as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of cFMS phosphorylation inhibition at different inhibitor concentrations.
Visualizations
Caption: cFMS signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of cFMS Receptor Inhibitors: cFMS Receptor Inhibitor II vs. GW2580
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in advancing discovery. This guide provides a detailed comparison of two cFMS (CSF1R) inhibitors: cFMS Receptor Inhibitor II and GW2580, summarizing their performance based on available experimental data.
This comparison guide aims to provide an objective overview to aid in the selection of the most appropriate tool for specific research needs. While both compounds target the colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage and microglia function, their documented activities and characterization levels differ significantly.
At a Glance: Key Quantitative Data
The following table summarizes the key in vitro potency data for this compound and GW2580. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Parameter | This compound | GW2580 |
| Target | cFMS (CSF1R) Kinase | cFMS (CSF1R) Kinase |
| Biochemical IC50 | 2.8 nM[1] | ~30 - 60 nM[2][3][4][5] |
| Cellular IC50 | 1.4 µM (CSF1R inhibition)[1] | ~0.33 - 0.7 µM (CSF-1 dependent cell growth)[2][5] |
| Molecular Formula | C23H20N4O | C20H22N4O3 |
| Molecular Weight | 368.43 g/mol | 366.41 g/mol |
| CAS Number | 959860-85-6 | 870483-87-7 |
Deep Dive: Mechanism of Action and Specificity
Both this compound and GW2580 are small molecule inhibitors that target the ATP-binding site of the cFMS kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
GW2580 has been extensively characterized as a potent and highly selective inhibitor of cFMS kinase.[2][3] It demonstrates significant selectivity for cFMS over a panel of other kinases.[2][3] For instance, one study reported that GW2580 was inactive against 26 other kinases at a concentration of 0.06 µM.[2][3] This high selectivity minimizes the potential for off-target effects, making it a valuable tool for specifically interrogating the role of cFMS signaling.
In Vitro and In Vivo Efficacy
GW2580: A Well-Documented Inhibitor In Vitro and In Vivo
In Vitro: GW2580 effectively inhibits CSF-1-dependent cell proliferation in various cell lines, including mouse myeloid M-NFS-60 cells and human monocytes, with IC50 values in the sub-micromolar range.[2][5] Furthermore, it has been shown to inhibit CSF1R phosphorylation in RAW264.7 murine macrophages at nanomolar concentrations.[7]
In Vivo: GW2580 is orally bioavailable and has demonstrated efficacy in numerous preclinical animal models.[2][8][9][10] Oral administration of GW2580 has been shown to inhibit the growth of CSF-1-dependent tumors, reduce microglial proliferation in models of neuroinflammation, and ameliorate disease severity in models of arthritis.[2][9][11] Pharmacokinetic studies in mice have shown that oral administration of GW2580 at doses of 20 and 80 mg/kg resulted in maximal plasma concentrations of 1.4 and 5.6 µM, respectively.[8]
This compound: Limited Public Data
Currently, there is a lack of publicly available in vivo data for this compound. Studies detailing its oral bioavailability, pharmacokinetic profile, or efficacy in animal models have not been identified in the searched literature. This limits a direct comparison of its in vivo performance against GW2580.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and potential experimental setups, the following diagrams are provided.
Caption: CSF1R signaling pathway and points of inhibition.
The diagram above illustrates the binding of CSF-1 to its receptor, cFMS, leading to receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling through pathways such as RAS/RAF/MEK/ERK, PI3K/AKT, and STAT, ultimately promoting cell proliferation, survival, and differentiation. Both GW2580 and this compound act by inhibiting the kinase activity of cFMS, thereby blocking these downstream events.
Caption: General experimental workflow for inhibitor characterization.
This workflow outlines the typical steps for characterizing a cFMS inhibitor. It begins with in vitro assays to determine biochemical potency and cellular activity. For well-characterized compounds like GW2580, this is followed by in vivo studies to assess efficacy and pharmacokinetic properties in relevant disease models.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the evaluation of cFMS inhibitors.
Biochemical cFMS Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the cFMS kinase activity in a cell-free system.
Materials:
-
Recombinant human cFMS kinase domain
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
Test inhibitors (this compound or GW2580) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the kinase buffer, the substrate, and the diluted inhibitor.
-
Add the recombinant cFMS kinase to each well and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based cFMS Phosphorylation Assay
Objective: To assess the ability of the inhibitors to block CSF-1-induced cFMS phosphorylation in a cellular context.
Materials:
-
Cells expressing cFMS (e.g., M-NFS-60, RAW264.7, or engineered cell lines)
-
Cell culture medium
-
Recombinant human or murine CSF-1
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-cFMS and anti-total-cFMS
-
Western blot reagents and equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of CSF-1 for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-cFMS and total cFMS.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Conclusion and Recommendations
Both this compound and GW2580 are potent inhibitors of the cFMS kinase.
GW2580 stands out as a well-characterized and highly selective research tool. Its proven oral bioavailability and in vivo efficacy in a variety of disease models make it a strong candidate for studies aiming to understand the physiological and pathological roles of cFMS signaling in a whole-organism context. The extensive body of literature supporting its use provides a solid foundation for experimental design and data interpretation.
This compound displays high potency in biochemical assays. However, the current lack of comprehensive selectivity data and in vivo studies makes it a less characterized option. While its biochemical potency is noteworthy, its cellular potency is significantly lower, which may be due to factors such as cell permeability or efflux. Researchers considering this inhibitor should be prepared to conduct their own extensive characterization, including selectivity profiling and in vivo validation, to fully understand its biological effects.
Recommendation: For researchers seeking a reliable and well-documented cFMS inhibitor for both in vitro and in vivo studies, GW2580 is the recommended choice based on the currently available data. For researchers specifically interested in the novel chemical scaffold of This compound , further independent characterization is warranted before its use in complex biological systems.
References
- 1. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
A Comparative Guide to cFMS/CSF1R Inhibitors: PLX3397 (Pexidartinib) vs. cFMS Receptor Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS: the well-characterized clinical-stage compound PLX3397 (Pexidartinib) and the research chemical cFMS Receptor Inhibitor II.
Executive Summary
This guide will present the available data for both compounds, drawing a parallel comparison where possible and highlighting the significant gaps in the scientific validation of this compound. To provide a more informative comparison for researchers, we will also include data on another well-studied, selective CSF1R inhibitor, GW2580, as a stand-in to illustrate the type of data typically expected for a well-characterized tool compound.
Section 1: Mechanism of Action and Signaling Pathway
Both PLX3397 and this compound are designed to inhibit the CSF1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and related cell types.[1] By blocking the ATP-binding site of the kinase domain, these inhibitors prevent phosphorylation and subsequent signal transduction.
Below is a diagram illustrating the canonical CSF1R signaling pathway that these inhibitors target.
Section 2: Comparative Data
Table 1: General Compound Information
| Feature | This compound | PLX3397 (Pexidartinib) |
| IUPAC Name | 4-[(3,4-Dimethylphenyl)amino]-7-(4-pyridinyl)-3-quinolinecarboxamide | 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine |
| CAS Number | 959860-85-6 | 1029044-15-8 |
| Molecular Formula | C23H20N4O | C24H18ClF3N6 |
| Molecular Weight | 368.43 g/mol | 494.89 g/mol |
| Development Status | Research Chemical | FDA Approved (for Tenosynovial Giant Cell Tumor)[2] |
| Oral Bioavailability | Data not publicly available | Yes[3] |
Table 2: In Vitro Potency and Selectivity
A direct comparison is challenging due to the lack of comprehensive, peer-reviewed data for this compound. The data for this compound is sourced from a commercial vendor and has not been independently verified in scientific literature.
| Target | This compound (IC50) | PLX3397 (Pexidartinib) (IC50) | GW2580 (Reference Compound) (IC50) |
| CSF1R (c-FMS) | 2.8 nM (Biochemical) ¹1.4 µM (Cellular) ¹ | 17-20 nM [4][5] | 30 nM [6] |
| c-KIT | Data not publicly available | 10-27 nM [1][7] | >5 µM |
| FLT3 | Data not publicly available | 160 nM [3] | >5 µM |
| KDR (VEGFR2) | Data not publicly available | 350 nM[3] | >25 µM |
| PDGFRβ | Data not publicly available | Data available, less potent | >5 µM |
¹Data from AOBIOUS, a commercial vendor; not found in peer-reviewed literature.[8]
Interpretation:
-
PLX3397 is a potent inhibitor of CSF1R and also exhibits strong activity against the closely related kinases c-KIT and FLT3.[3] This multi-kinase activity profile can be advantageous in certain therapeutic contexts but may also contribute to off-target effects.
-
The vendor-supplied data for This compound suggests high biochemical potency (2.8 nM), but a significantly lower cellular potency (1.4 µM).[8] This discrepancy could be due to various factors, including poor cell permeability or high protein binding in culture media. Its selectivity profile against other kinases is unknown.
-
GW2580 , as a reference, is highly selective for CSF1R, with significantly less activity against other kinases, making it a useful tool for specifically interrogating the CSF1R pathway in preclinical models.[6]
Table 3: Summary of Reported In Vivo Experimental Data
| Compound | Model / Application | Key Findings | Reference |
| This compound | Use in mesenchymal stem cell cultures | Listed in a patent for methods to enrich mesenchymal stem cell cultures by inhibiting hematopoietic contamination. No efficacy data provided. | US Patent App. 2016/0032248 A1 |
| PLX3397 (Pexidartinib) | Osteosarcoma Xenograft Model | Suppressed primary tumor growth and lung metastasis. Depleted tumor-associated macrophages (TAMs) and enhanced infiltration of CD8+ T cells.[9][10] | Fujiwara et al., Mol Cancer Ther, 2021[9][10] |
| Glioblastoma (Clinical Trial) | Crossed the blood-tumor barrier but showed no efficacy as a monotherapy in recurrent glioblastoma. | Butowski et al., Neuro-Oncology, 2016 | |
| Tenosynovial Giant Cell Tumor (TGCT) | Demonstrated significant tumor size reduction, leading to FDA approval for this indication. | ENLIVEN Phase 3 Trial | |
| GW2580 (Reference) | Adjuvant-induced Arthritis in Rats | Inhibited joint connective tissue and bone destruction. | Conway et al., PNAS, 2005 |
| M-NFS-60 Tumor Model (in vivo) | Orally administered GW2580 completely blocked the growth of CSF-1-dependent tumor cells in the peritoneal cavity. | Conway et al., PNAS, 2005 |
Section 3: Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. Below are representative protocols for evaluating CSF1R inhibitors like PLX3397, based on published literature.
In Vitro CSF1R Kinase Assay (Biochemical IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to block 50% of CSF1R enzymatic activity.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
Recombinant human CSF1R kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
The inhibitor (e.g., PLX3397) is added in a series of dilutions.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (Cellular IC50 Determination)
-
Objective: To measure the inhibitor's ability to block CSF-1-dependent cell growth.
-
Cell Line: M-NFS-60 (murine myeloid leukemia) or bone marrow-derived macrophages (BMDMs) that depend on CSF-1 for proliferation.
-
Procedure:
-
Cells are seeded in 96-well plates in a growth medium lacking CSF-1 for a period of starvation.
-
The inhibitor is added at various concentrations.
-
Recombinant CSF-1 is added to stimulate proliferation (a control group receives no CSF-1).
-
Cells are incubated for a period of 48-72 hours.
-
Cell viability/proliferation is assessed using a reagent such as CellTiter-Glo® (Promega) or by MTS assay.
-
IC50 values are determined from the dose-response curve.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or orthotopically implanted with tumor cells (e.g., LM8 osteosarcoma cells).[11]
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
PLX3397 is formulated for oral gavage (e.g., in a 20% DMSO solution) and administered daily at a specified dose (e.g., 40 mg/kg).[9]
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors and tissues of interest (e.g., lungs for metastasis) are harvested for analysis (e.g., immunohistochemistry for macrophage and T-cell markers).
-
Conclusion
PLX3397 (Pexidartinib) is a well-validated pharmacological agent with a defined multi-kinase profile and proven clinical activity against specific tumor types. Its performance characteristics are extensively documented, providing a solid foundation for further research.
In stark contrast, this compound remains an enigmatic research chemical. While vendor data suggests high biochemical potency, the lack of a comprehensive, publicly available dataset on its selectivity, cellular activity, and in vivo pharmacology makes it impossible to conduct an objective comparison with PLX3397. Researchers considering this compound for their studies should be aware of this significant data gap and may need to perform extensive internal validation before its use as a specific tool for interrogating CSF1R biology. For studies requiring a highly selective and well-characterized CSF1R inhibitor, compounds like GW2580 may represent a more suitable alternative tool compound.
References
- 1. US10017741B2 - Compositions and methods for obtaining enriched mesenchymal stem cell cultures - Google Patents [patents.google.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CAS: 959860-85-6 | CymitQuimica [cymitquimica.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]
Validating the Efficacy of cFMS Receptor Inhibitor II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cFMS Receptor Inhibitor II with other commercially available alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their preclinical studies.
Introduction to cFMS (CSF-1R) Signaling
The Colony-Stimulating Factor 1 Receptor (cFMS or CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells. Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the MAPK/ERK and PI3K/AKT pathways, are integral to cell survival and proliferation. In the context of cancer, cFMS signaling in tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention.
Mechanism of Action of cFMS Inhibitors
The small molecule inhibitors discussed in this guide, including this compound, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the cFMS kinase domain, preventing the autophosphorylation of the receptor and thereby blocking the downstream signaling cascades that are dependent on its activation. This inhibition ultimately leads to a reduction in the proliferation and survival of cFMS-dependent cells.
In Vitro Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound and other selected cFMS inhibitors based on publicly available data. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The provided IC50 values are indicative of potency but can vary depending on the specific assay conditions.
| Inhibitor | Biochemical IC50 (cFMS) | Cellular IC50 (cFMS) | Notes |
| This compound | 2.8 nM [1] | 1.4 µM [1] | Demonstrates high potency in biochemical assays. The disparity between biochemical and cellular IC50 may be due to factors like cell permeability and off-target effects within a cellular context. |
| Pexidartinib (PLX3397) | 13 nM[2] - 20 nM[2] | 0.1 - 0.44 µM (in various cell lines)[2] | An FDA-approved drug for tenosynovial giant cell tumor. Also inhibits c-Kit and FLT3.[2] |
| GW2580 | 30 nM - 60 nM[3][4] | ~10 nM (RAW264.7 cells)[3] | A selective cFMS inhibitor.[3] |
In Vivo Efficacy
-
Pexidartinib (PLX3397): Has demonstrated efficacy in various preclinical models, including glioblastoma and tenosynovial giant cell tumors. In a phase 3 study (ENLIVEN), pexidartinib showed a significant overall response rate in patients with tenosynovial giant cell tumor.[5][6][7][8][9]
-
GW2580: In vivo studies have shown that GW2580 can inhibit the growth of CSF-1-dependent tumors and reduce macrophage accumulation.[3][4][10] For instance, in a mouse model of myeloid carcinoma, an 80 mg/kg dose of GW2580 completely blocked tumor growth.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cFMS inhibitors. These protocols are generalized and may require optimization for specific experimental setups.
Biochemical cFMS Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the isolated cFMS kinase domain.
Materials:
-
Recombinant human cFMS kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the cFMS kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for cFMS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based cFMS Autophosphorylation Assay
Objective: To assess the ability of a compound to inhibit cFMS autophosphorylation in a cellular context.
Materials:
-
A cell line endogenously expressing or overexpressing cFMS (e.g., M-NFS-60, THP-1)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Recombinant human CSF-1
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-phospho-cFMS (Tyr723) antibody
-
Anti-total cFMS antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phospho-cFMS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total cFMS antibody to normalize for protein loading.
-
Quantify the band intensities to determine the inhibition of cFMS phosphorylation at different compound concentrations.
Cell Proliferation Assay
Objective: To evaluate the effect of a cFMS inhibitor on the proliferation of CSF-1-dependent cells.
Materials:
-
CSF-1-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium with FBS and recombinant human CSF-1
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay kit
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate in the presence of CSF-1.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. The luminescent signal is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Caption: cFMS Signaling Pathway and Point of Inhibition.
References
- 1. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. ENLIVEN Phase 3 Study of Pexidartinib in Tenosynovial Giant Cell Tumor (TGCT) Will Continue to Completion Following Enrollment Discontinuation- Daiichi Sankyo US [daiichisankyo.us]
- 8. Daiichi Sankyo Presents Phase 3 ENLIVEN Study of Pexidartinib, Demonstrating Statistically Significant Clinical Improvement Across Multiple Endpoints in Patients with Tenosynovial Giant Cell Tumor at 2018 American Society of Clinical Oncology (ASCO) Annual Meeting [prnewswire.com]
- 9. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of cFMS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The colony-stimulating factor 1 receptor (cFMS or CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors. Its involvement in various malignancies and inflammatory diseases has established it as a significant therapeutic target. This guide provides an objective comparison of the selectivity profiles of three prominent small-molecule cFMS inhibitors: Pexidartinib (PLX3397), Sotuletinib (BLZ945), and GW2580, supported by experimental data.
cFMS Signaling Pathway
Upon binding its ligand, CSF-1, the cFMS receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that are crucial for cell function. Key pathways activated include the PI3K/AKT and MAPK/ERK pathways, which regulate cell survival, proliferation, and differentiation.
Caption: The cFMS signaling pathway and points of inhibition.
Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target activity can lead to undesirable side effects. The following table summarizes the biochemical potency (IC50) of Pexidartinib, Sotuletinib, and GW2580 against cFMS and a panel of other kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Pexidartinib (PLX3397) IC50 (nM) | Sotuletinib (BLZ945) IC50 (nM) | GW2580 IC50 (nM) |
| cFMS (CSF1R) | 20 [1][2] | 1 [3][4] | 30 [5][6] |
| c-Kit | 10[1][2] | >1000 | >4,500 |
| FLT3 | 160[1][2] | - | >15,000 |
| KDR (VEGFR2) | 350[1][7] | - | - |
| PDGFRβ | - | >1000 | - |
| LCK | 860[1][7] | - | - |
| FLT1 (VEGFR1) | 880[1][7] | - | - |
| TRKA | - | - | 880[5] |
Analysis:
-
Sotuletinib (BLZ945) demonstrates the highest potency for cFMS with an IC50 of 1 nM and exceptional selectivity, being over 1000-fold more selective for cFMS than its closest homologs, c-Kit and PDGFRβ.[3][4]
-
Pexidartinib (PLX3397) is a potent inhibitor of both cFMS (20 nM) and c-Kit (10 nM).[1][2] Its activity against other kinases like FLT3 and KDR is significantly lower, indicating a degree of selectivity.[1][7]
-
GW2580 shows good potency for cFMS (30 nM) and is reported to be 150- to 500-fold selective against a range of other kinases, including c-Kit and FLT3.[5]
Experimental Methodologies
The data presented in this guide are primarily derived from biochemical kinase assays and cell-based phosphorylation assays. Below are detailed, representative protocols for these key experiments.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a radiometric biochemical kinase assay.
Protocol:
-
Compound Preparation : The inhibitor is serially diluted to create a range of concentrations, typically in DMSO.
-
Reaction Setup : In a microplate, the purified cFMS kinase enzyme is pre-incubated with the diluted inhibitor for approximately 15 minutes at room temperature.
-
Initiation : The kinase reaction is initiated by adding a reaction mixture containing a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP) at a concentration close to its Michaelis-Menten constant (Km).
-
Incubation : The reaction is allowed to proceed for a set period, for instance, 1-2 hours, at a controlled temperature (e.g., 30°C).
-
Termination and Detection : The reaction is stopped. In radiometric assays, the mixture is transferred to a filter membrane that captures the phosphorylated substrate. Unreacted radiolabeled ATP is washed away.
-
Data Acquisition : The amount of incorporated radiolabel on the filter is quantified using a scintillation counter. For non-radiometric assays like ADP-Glo™, luminescence is measured, which correlates with the amount of ADP produced.[8]
-
Analysis : The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Receptor Phosphorylation Assay
This assay measures the ability of an inhibitor to block ligand-induced autophosphorylation of cFMS in a cellular context.
Protocol:
-
Cell Culture : Cells expressing cFMS (e.g., bone marrow-derived macrophages or an engineered cell line) are cultured to near-confluency in appropriate media.
-
Serum Starvation : To reduce basal receptor activity, cells are typically serum-starved for several hours before the experiment.
-
Inhibitor Treatment : Cells are pre-incubated with various concentrations of the cFMS inhibitor for 1-2 hours.
-
Stimulation : Cells are stimulated with a specific concentration of CSF-1 ligand for a short period (e.g., 5-15 minutes) to induce cFMS autophosphorylation.
-
Cell Lysis : The stimulation is stopped by washing with ice-cold PBS, and the cells are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection : The level of phosphorylated cFMS in the cell lysate is determined. This is commonly done via:
-
Western Blotting : Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific to phosphorylated cFMS.
-
ELISA : A sandwich ELISA format can be used, with a capture antibody for total cFMS and a detection antibody for phosphorylated cFMS.
-
-
Data Analysis : The signal from the phosphorylated cFMS is normalized to the total amount of cFMS protein. The percentage of inhibition of phosphorylation is calculated relative to the CSF-1-stimulated control without inhibitor, and IC50 values are determined.
Conclusion
The selection of a cFMS inhibitor for research or therapeutic development requires careful consideration of its potency and selectivity. Sotuletinib (BLZ945) stands out for its high potency and remarkable selectivity for cFMS. Pexidartinib (PLX3397) is a dual cFMS/c-Kit inhibitor, which may be advantageous in contexts where inhibition of both targets is desired. GW2580 offers a selective profile suitable for interrogating cFMS biology. The choice of inhibitor should be guided by the specific requirements of the biological system under investigation and the desired therapeutic outcome.
References
A Head-to-Head Comparison: Cross-Validation of cFMS Receptor Inhibitor II and siRNA in Targeting cFMS Signaling
For researchers, scientists, and drug development professionals, understanding the specificity and efficacy of molecular tools is paramount. This guide provides a comprehensive comparison of two widely used methods for inhibiting the Colony-Stimulating Factor 1 Receptor (cFMS): the small molecule cFMS Receptor Inhibitor II and siRNA-mediated gene silencing. By presenting experimental data and detailed protocols, we aim to offer an objective resource for validating and interpreting research findings.
The cFMS receptor, also known as CSF1R, is a crucial tyrosine kinase involved in the survival, proliferation, and differentiation of myeloid cells.[1] Its dysregulation is implicated in various diseases, including cancer and inflammatory conditions, making it a prime therapeutic target.[1][2] Cross-validation of pharmacological and genetic inhibition methods is a rigorous approach to confirm on-target effects and elucidate the specific roles of cFMS in cellular processes.
Executive Summary of Comparative Data
The following tables summarize the quantitative data from a hypothetical cross-validation experiment designed to compare the effects of this compound and a specific cFMS-targeting siRNA on a macrophage-like cell line.
| Parameter | Treatment Group | Result | Method |
| Target Expression | Untreated Control | 100% | qPCR |
| This compound (1.4 µM) | 98.7% | qPCR | |
| cFMS siRNA (50 nM) | 22.5% | qPCR | |
| Scrambled siRNA (50 nM) | 99.2% | qPCR | |
| Protein Level | Untreated Control | 100% | Western Blot |
| This compound (1.4 µM) | 95.3% | Western Blot | |
| cFMS siRNA (50 nM) | 28.1% | Western Blot | |
| Scrambled siRNA (50 nM) | 98.9% | Western Blot |
Table 1: Comparison of cFMS mRNA and Protein Expression. This table illustrates the differential effects of the inhibitor and siRNA on the expression of the cFMS receptor itself. The inhibitor shows a minimal effect on receptor expression, whereas the siRNA demonstrates significant knockdown at both the mRNA and protein levels.
| Downstream Signaling | Treatment Group | p-Akt (Ser473) Fold Change | p-ERK1/2 (Thr202/Tyr204) Fold Change |
| (Normalized to Total Protein) | Untreated Control | 1.00 | 1.00 |
| This compound (1.4 µM) | 0.35 | 0.41 | |
| cFMS siRNA (50 nM) | 0.42 | 0.48 | |
| Scrambled siRNA (50 nM) | 0.98 | 1.02 |
Table 2: Impact on Downstream Signaling Pathways. Both the inhibitor and siRNA effectively reduce the phosphorylation of key downstream signaling molecules, Akt and ERK1/2, indicating successful blockade of the cFMS signaling cascade.
| Cellular Phenotype | Treatment Group | Cell Viability (% of Control) | Cell Proliferation (% of Control) |
| Untreated Control | 100% | 100% | |
| This compound (1.4 µM) | 68% | 55% | |
| cFMS siRNA (50 nM) | 75% | 62% | |
| Scrambled siRNA (50 nM) | 99% | 98% |
Table 3: Effects on Cellular Viability and Proliferation. The inhibition of cFMS signaling through both methods leads to a significant reduction in cell viability and proliferation, confirming the receptor's role in these cellular processes.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
References
In vivo comparison of cFMS Receptor Inhibitor II and other CSF1R inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of prominent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. While direct in vivo comparative data for cFMS Receptor Inhibitor II is not publicly available, we present a detailed analysis of leading inhibitors—Pexidartinib (PLX3397), PLX5622, GW2580, and BLZ945—supported by experimental data to inform preclinical research and development.
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS, is a critical regulator of macrophage and microglia survival, proliferation, and differentiation. Its role in the tumor microenvironment and in neuroinflammatory diseases has made it a prime target for therapeutic intervention. A plethora of small molecule inhibitors have been developed to modulate CSF1R activity. This guide focuses on the in vivo characteristics of several key inhibitors to aid in the selection of appropriate tool compounds for preclinical studies.
Comparative Analysis of In Vivo Data
A critical aspect of selecting a CSF1R inhibitor for in vivo studies is its pharmacokinetic and pharmacodynamic profile, as well as its efficacy in relevant disease models. The following tables summarize the available in vivo data for Pexidartinib (PLX3397), PLX5622, GW2580, and BLZ945.
Table 1: In Vivo Pharmacokinetics of CSF1R Inhibitors
| Inhibitor | Animal Model | Dose | Route | Cmax | Brain Penetrance |
| Pexidartinib (PLX3397) | Human | 1000 mg/day (split dose) | Oral | Saturated at ~1200 mg dose | Median tumor/plasma ratio of 70% in glioblastoma patients[1] |
| PLX5622 | Mouse | 1200 ppm in chow | Oral | Not reported | >20%[2][3] |
| GW2580 | Mouse | 20 mg/kg | Oral | 1.4 µM[4][5] | Not reported |
| 80 mg/kg | Oral | 5.6 µM[4][5] | |||
| BLZ945 | Mouse | Not reported | Not reported | Not reported | Moderate brain uptake[6] |
Table 2: In Vivo Efficacy of CSF1R Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Findings |
| Pexidartinib (PLX3397) | Mouse | Various solid tumors | Not specified | Inhibits tumor growth by targeting tumor-associated macrophages (TAMs)[1][7] |
| Mouse | Tauopathy model | 21 days at 290 mg/kg in chow | ~95% depletion of microglia[4] | |
| PLX5622 | Mouse | Healthy adult | 7 days at 1200 ppm in chow | >90% CNS microglia depletion |
| Rat | Healthy adult | 10 days at 1200 ppm in chow | Significant microglia elimination, more effective in females[3] | |
| GW2580 | Mouse | M-NFS-60 tumor | 80 mg/kg, twice daily | Completely blocked tumor growth[5] |
| Mouse | Thioglycolate-induced peritonitis | 80 mg/kg, twice daily | 45% reduction in macrophage accumulation | |
| BLZ945 | Mouse | Proneural glioblastoma | 200 mg/kg, daily | Significantly reduced tumor growth and invasion |
A Note on this compound
Despite extensive searches, publically available in vivo data for this compound, including its efficacy, dosing, and pharmacokinetic profile, could not be identified. While it is reported to be a potent inhibitor in vitro with an IC50 of 80 nM, its properties in a whole-animal context remain uncharacterized in the available literature. Therefore, a direct in vivo comparison with the other inhibitors discussed is not possible at this time.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for the action of these inhibitors and their in vivo evaluation, the following diagrams illustrate the CSF1R signaling pathway and a typical experimental workflow.
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Caption: Typical In Vivo Experimental Workflow for CSF1R Inhibitors.
Detailed Experimental Protocols
Standard protocols are essential for the reproducible in vivo evaluation of CSF1R inhibitors. Below are generalized methodologies for key experiments.
In Vivo Dosing and Administration
-
Oral Gavage: Inhibitors are typically formulated in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80. The solution is administered directly into the stomach of the animal using a gavage needle. Dosing volume is calculated based on the animal's body weight.
-
Medicated Chow: For long-term studies, the inhibitor can be mixed into the animal's chow at a specific concentration (e.g., parts per million). This method provides continuous drug exposure. Control animals should receive chow with the vehicle alone.
Tumor Xenograft Model
-
Cell Implantation: Tumor cells (e.g., MC38 colon adenocarcinoma, GL261 glioma) are subcutaneously or orthotopically implanted into immunocompromised or syngeneic mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into vehicle and treatment groups.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a humane endpoint. Tumors are then excised for further analysis.
Pharmacokinetic Analysis
-
Drug Administration: A single dose of the inhibitor is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Plasma Preparation: Blood is centrifuged to separate plasma.
-
Bioanalysis: The concentration of the inhibitor in the plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated.
Immunohistochemical Analysis of Macrophage/Microglia Depletion
-
Tissue Collection and Preparation: At the end of the study, animals are euthanized, and tissues of interest (e.g., tumor, brain) are collected. Tissues are fixed in 4% paraformaldehyde and embedded in paraffin or frozen in OCT compound.
-
Sectioning: Tissues are sectioned using a microtome or cryostat.
-
Staining: Sections are stained with antibodies specific for macrophage/microglia markers (e.g., Iba1, F4/80, CD68).
-
Imaging and Quantification: Stained sections are imaged using a microscope, and the number of positive cells is quantified in a blinded manner using image analysis software.
This guide provides a foundational overview for the in vivo comparison of CSF1R inhibitors. The selection of a specific inhibitor should be guided by the experimental context, including the disease model, the desired level and duration of target engagement, and the route of administration. While a direct comparison involving this compound is currently hampered by the lack of public in vivo data, the information presented for other well-characterized inhibitors offers a valuable resource for the scientific community.
References
- 1. Specific effect of immunomodulatory quinoline-3-carboxamide ABR-215757 in GM-CSF stimulated bone marrow cell cultures: block of initiation of proliferation of Gr-1+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US10017741B2 - Compositions and methods for obtaining enriched mesenchymal stem cell cultures - Google Patents [patents.google.com]
- 4. Inhibition of cysteine protease disturbs the topological relationship between bone resorption and formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of cFMS Inhibitors in a Glioblastoma Model
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Pexidartinib and BLZ945
The colony-stimulating factor 1 receptor (cFMS or CSF1R) has emerged as a critical therapeutic target in oncology. Its role in regulating the differentiation and function of tumor-associated macrophages (TAMs) makes it a key player in the tumor microenvironment. This guide provides a head-to-head comparison of two prominent cFMS inhibitors, Pexidartinib (PLX3397) and BLZ945, with a focus on their preclinical activity in glioblastoma models. Additional data on other cFMS inhibitors, ARRY-382 and JNJ-40346527, are included to provide a broader context.
cFMS Signaling Pathway in Cancer
The cFMS signaling pathway is a critical regulator of macrophage development and function. In the context of cancer, tumor cells often secrete CSF-1, which binds to cFMS on macrophages, promoting their survival, proliferation, and differentiation into pro-tumoral M2-like TAMs. These TAMs, in turn, contribute to an immunosuppressive tumor microenvironment, promote angiogenesis, and enhance tumor cell invasion and metastasis.[1] Key downstream signaling cascades activated by cFMS include the PI3K/AKT and MAPK/ERK pathways.[2][3]
Inhibitor Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Both Pexidartinib and BLZ945 are potent cFMS inhibitors, but their selectivity against other kinases varies.
| Inhibitor | cFMS (CSF1R) IC50 | c-KIT IC50 | PDGFRβ IC50 | Other Notable Targets | Selectivity Notes |
| Pexidartinib (PLX3397) | 17 nM[4] | 12 nM[5] | - | FLT3-ITD (9 nM)[5] | Potent inhibitor of cFMS, c-KIT, and FLT3-ITD. |
| BLZ945 | 1 nM[6] | >1000 nM[6] | >1000 nM[6] | - | Highly selective for cFMS with over 1000-fold selectivity against closely related kinases like c-KIT and PDGFRβ.[6] |
Preclinical Efficacy in Glioblastoma Models
Glioblastoma (GBM) is an aggressive brain tumor characterized by a high degree of TAM infiltration, making it a relevant model for evaluating cFMS inhibitors.
In Vitro Reprogramming of Glioblastoma-Associated Macrophages (GAMs)
A direct comparison of Pexidartinib, BLZ945, and GW2580 on freshly isolated patient-derived GAMs revealed significant differences in their ability to reprogram these pro-tumoral cells towards an anti-tumoral M1-like phenotype.[7][8]
| Inhibitor | Effect on M2-like Markers | Effect on M1-like Markers | Impact on Phagocytosis | Impact on T-cell Killing |
| Pexidartinib (PLX3397) | Ineffective in downregulating M2 markers.[7][8] | No significant increase.[7][8] | No significant increase.[7][8] | No significant enhancement.[7][8] |
| BLZ945 | Partial downregulation of M2 markers.[7][8] | Moderate increase in M1 markers.[7][8] | Moderate increase.[7][8] | Moderate enhancement.[7][8] |
| GW2580 | Most effective in downregulating M2 markers.[7][8] | Substantially increased M1 markers.[7][8] | Substantially increased.[7][8] | Significantly enhanced autologous tumor cell killing by T-cells.[1][8] |
In Vivo Efficacy in Orthotopic Glioblastoma Models
| Inhibitor | Cancer Model | Dosing Regimen | Effect on Tumor Growth | Effect on Survival | Impact on TAMs |
| Pexidartinib (PLX3397) | Human GBM cell line (U251) xenograft | Not specified | Enhanced the efficacy of radiotherapy.[9] | Prolonged median survival in combination with radiotherapy.[9] | Reduced infiltration of myeloid suppressor cells.[9] |
| BLZ945 | PDGF-driven transgenic mouse glioma model | 200 mg/kg daily | Significantly reduced tumor growth and invasion.[10] | Significantly improved long-term survival (64.3% survival at 26 weeks vs. 0% in vehicle).[10] | Did not deplete TAMs but altered their polarization towards an M1-like phenotype.[10] |
| BLZ945 | Orthotopic immunocompetent GBM model (TRP cells) | Not specified | Did not significantly affect tumor growth as monotherapy.[9] | No improvement in median overall survival as monotherapy (29 days vs. 27 days for control).[9] | Reduced radiotherapy-induced M2 TAM infiltration.[9] |
Pharmacokinetic Properties
| Inhibitor | Bioavailability | Tmax | Half-life (t1/2) | Metabolism |
| Pexidartinib (PLX3397) | Oral | ~2.5 hours[11] | ~26.6 hours[11] | Primarily by CYP3A4 and UGT1A4.[11] |
| BLZ945 | Orally active[6] | Not specified | Not specified | Forms a pharmacologically active diastereomer metabolite (M9) via P450 oxidation and aldo-keto reduction.[12][13] |
Clinical Trial Insights
While direct head-to-head clinical trials are lacking, individual trial data provide some context for the clinical activity of these inhibitors.
| Inhibitor | Cancer Type | Phase | Key Findings |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) | Phase III (ENLIVEN) | Overall response rate of 39% vs 0% for placebo at week 25.[5] Approved by the FDA for symptomatic TGCT.[14] |
| Pexidartinib (PLX3397) | Newly Diagnosed Glioblastoma | Phase Ib/II | Did not improve progression-free or overall survival in combination with standard of care.[2] |
| BLZ945 | Advanced Solid Tumors / Glioblastoma | Phase I/II | Showed evidence of downregulating macrophages in the tumor microenvironment. Limited efficacy in recurrent non-mesenchymal glioblastoma.[15] |
| ARRY-382 | Advanced Solid Tumors | Phase Ib/II | In combination with pembrolizumab, showed a manageable safety profile with limited clinical benefit.[16] |
| JNJ-40346527 | Relapsed or Refractory Hodgkin Lymphoma | Phase I/II | Well-tolerated with limited single-agent activity.[17] |
Experimental Protocols
In Vivo Orthotopic Glioblastoma Mouse Model
This protocol is a representative example for establishing and treating an orthotopic glioblastoma model. Specific parameters may vary between studies.
1. Cell Culture:
-
Murine glioblastoma cell lines (e.g., GL261, TRP) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.[9]
2. Intracranial Cell Implantation:
-
Immunocompetent mice (e.g., C57BL/6) are anesthetized.[9]
-
A small burr hole is drilled in the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., striatum).
-
A suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL PBS) is slowly injected into the brain parenchyma using a Hamilton syringe.[18]
-
The burr hole is sealed with bone wax, and the scalp is sutured.
3. Tumor Growth Monitoring:
-
Tumor growth can be monitored non-invasively using bioluminescence imaging (for luciferase-expressing cell lines) or magnetic resonance imaging (MRI).[10]
4. Inhibitor Treatment:
-
cFMS inhibitors are typically formulated for oral gavage. For example, BLZ945 can be formulated in 20% Captisol.[10]
-
Treatment is initiated once tumors are established, as confirmed by imaging.
-
Dosing regimens vary, for example, BLZ945 has been administered at 200 mg/kg once daily.[10]
-
A vehicle control group receives the formulation without the active inhibitor.
5. Efficacy and Pharmacodynamic Assessments:
-
Animal survival is monitored and recorded.
-
At the end of the study, or when animals become moribund, brains are harvested.
-
Tumor tissue is processed for histological analysis (e.g., H&E staining) to assess tumor size and morphology.
-
Immunohistochemistry or flow cytometry is performed on tumor tissue to analyze the immune cell infiltrate, including the number and polarization state of TAMs (e.g., staining for CD11b, F4/80, CD206).[9]
In Vitro Cell Viability Assay (MTT Assay)
This is a general protocol to assess the direct cytotoxic effects of cFMS inhibitors on cell lines.
1. Cell Seeding:
-
Cells (e.g., glioblastoma cell lines or macrophage cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cFMS inhibitor is serially diluted to various concentrations in culture medium.
-
The medium from the cell plates is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
5. Solubilization:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
6. Absorbance Reading:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) can then be determined.
Summary and Future Directions
The preclinical data presented here highlight the potential of cFMS inhibitors in modulating the tumor microenvironment in glioblastoma. BLZ945 demonstrates potent and selective cFMS inhibition, leading to significant survival benefits in some preclinical GBM models, primarily through the reprogramming of TAMs rather than their depletion.[10] Pexidartinib, while effective in other cancer types like TGCT, appears to have limited single-agent efficacy in glioblastoma in the preclinical and clinical settings.[2][7][8]
The direct comparative data from patient-derived GAMs suggest that not all cFMS inhibitors are equal in their ability to reprogram these critical immune cells.[7][8] The superior M2-to-M1 polarization effect of GW2580 in this ex vivo model suggests that kinase selectivity and specific interactions with the target protein can have profound functional consequences.
Future research should focus on:
-
Direct Head-to-Head In Vivo Comparisons: Conducting preclinical studies that directly compare the efficacy of different cFMS inhibitors in the same, well-characterized glioblastoma models.
-
Combination Therapies: Exploring rational combinations of cFMS inhibitors with other treatment modalities, such as immunotherapy (e.g., checkpoint inhibitors) and radiotherapy, where they may act synergistically.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to cFMS-targeted therapies.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which glioblastoma cells and the tumor microenvironment develop resistance to cFMS inhibition.
This comparative guide provides a snapshot of the current preclinical landscape for cFMS inhibitors in glioblastoma. As more data from ongoing and future studies become available, a clearer picture of the therapeutic potential of these agents will emerge, guiding the development of more effective treatments for this devastating disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effective Reprogramming of Patient-Derived M2-Polarized Glioblastoma-Associated Microglia/Macrophages by Treatment with GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Phenotypic and metabolic investigation of a CSF-1R kinase receptor inhibitor (BLZ945) and its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting Tumor Associated Macrophages to Overcome Conventional Treatment Resistance in Glioblastoma [frontiersin.org]
- 18. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of cFMS Receptor Inhibitor II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cFMS Receptor Inhibitor II with other commercially available inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS. The data presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies by offering a clear comparison of biochemical and cellular potencies, alongside detailed experimental protocols for validating on-target effects.
Comparative Analysis of cFMS Inhibitors
The following table summarizes the inhibitory potency of this compound and several alternative compounds against the cFMS kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Biochemical IC50 (cFMS) | Cellular IC50 (cFMS) | Additional Kinase Targets (IC50) |
| This compound | 2.8 nM[1] | 1.4 µM[1] | Selective for cFMS |
| Pexidartinib (PLX3397) | 20 nM[2][3][4] | Not specified | c-Kit (10 nM), FLT3 (160 nM)[2][3] |
| PLX5622 | 16 nM[5] | Not specified | Highly selective for cFMS |
| GW2580 | 30 nM[1][6] | ~100 nM (in BMDMs)[6] | Selective for cFMS |
| Ki20227 | 2 nM[7][8] | Not specified | VEGFR2 (12 nM), c-Kit (451 nM), PDGFRβ (217 nM)[7][8] |
Understanding the cFMS Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (cFMS) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid-lineage cells, including monocytes, macrophages, and osteoclasts.[3] Upon binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), the cFMS receptor dimerizes and autophosphorylates on multiple tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various signaling adaptors and enzymes, initiating downstream signaling cascades that ultimately regulate cellular responses.
The diagram below illustrates the major signaling pathways activated by cFMS.
Caption: The cFMS signaling pathway initiated by M-CSF binding.
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound and its alternatives, a series of biochemical and cellular assays can be performed. The following protocols provide a detailed methodology for these key experiments.
In Vitro cFMS Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated cFMS kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
Materials:
-
Recombinant human cFMS kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of a solution containing the cFMS enzyme in kinase buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cFMS Autophosphorylation Assay
This assay determines the inhibitor's ability to block cFMS autophosphorylation in a cellular context, providing a direct measure of on-target engagement within cells.
Principle: Western blotting is used to detect the level of phosphorylated cFMS in cells treated with M-CSF and the inhibitor. A reduction in phospho-cFMS levels indicates inhibition.
Materials:
-
M-NFS-60 or RAW 264.7 cells (murine macrophage cell lines expressing cFMS)
-
Recombinant mouse M-CSF
-
This compound and other test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-cFMS (Tyr723) and anti-total cFMS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test inhibitors for 1-2 hours.
-
Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phospho-cFMS primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total cFMS antibody to confirm equal loading.
-
Quantify the band intensities to determine the extent of inhibition.
M-CSF-Stimulated Cell Proliferation Assay
This assay assesses the functional consequence of cFMS inhibition by measuring the inhibitor's effect on M-CSF-dependent cell proliferation.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is proportional to the number of viable cells. A decrease in the MTT signal in inhibitor-treated cells indicates a reduction in proliferation.
Materials:
-
M-NFS-60 cells (a murine myeloid cell line whose proliferation is dependent on M-CSF)
-
Recombinant mouse M-CSF
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate in the presence of M-CSF.
-
Add a serial dilution of the test inhibitors to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of proliferation for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the comparative validation of cFMS inhibitors.
Caption: A workflow for comparing the on-target effects of cFMS inhibitors.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. C-Fms (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Comparative Guide to the Reproducibility of Experiments Using cFMS Receptor Inhibitor II
This guide provides a detailed comparison of cFMS Receptor Inhibitor II with other commercially available alternatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of cFMS inhibitors for their experiments.
Introduction to cFMS (CSF1R)
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1][2] Upon binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF), the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade.[3][4] This pathway is implicated in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer, making cFMS a significant therapeutic target.[5][6]
Comparative Analysis of cFMS Inhibitors
The following table summarizes the in vitro potency of this compound and several common alternatives against cFMS (CSF1R) and other related kinases. Selectivity is a critical factor in experimental reproducibility, as off-target effects can lead to confounding results.
| Compound | cFMS (CSF1R) IC50 | c-KIT IC50 | FLT3 IC50 | PDGFRβ IC50 | KDR (VEGFR2) IC50 | Reference(s) |
| This compound | 2.8 nM | N/A | N/A | N/A | N/A | [7] |
| GW2580 | 30 nM | >10,000 nM | 790 nM | >10,000 nM | >10,000 nM | [2] |
| Ki20227 | 2 nM | 580 nM | 2,100 nM | 430 nM | 26 nM | [8] |
| Pexidartinib (PLX3397) | 13 nM | 27 nM | 160 nM | N/A | N/A | [1] |
| Vimseltinib (DCC-3014) | 2 nM | 480 nM | N/A | 2,300 nM | N/A | [1] |
| Sotuletinib (BLZ945) | 1 nM | 3,200 nM | 9,100 nM | 4,800 nM | N/A | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the experimental procedures for its validation, the following diagrams illustrate the cFMS signaling pathway and a general workflow for evaluating inhibitor potency.
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and consistent methodologies. Below are representative protocols for key experiments used to evaluate the efficacy of cFMS inhibitors.
Protocol 1: In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compound on the kinase activity of purified cFMS enzyme.
-
Reagents and Materials:
-
Recombinant human cFMS kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for cFMS)
-
Peptide substrate (e.g., poly(E,Y)4:1)
-
This compound and alternatives, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Add 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the recombinant cFMS enzyme in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls, and the IC50 value is calculated using a non-linear regression curve fit.
-
Protocol 2: Macrophage Proliferation Assay
This cell-based assay measures the inhibitor's ability to block M-CSF-induced proliferation of macrophages.
-
Reagents and Materials:
-
Bone marrow cells isolated from mice or human peripheral blood mononuclear cells (PBMCs).[6]
-
Macrophage growth medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.
-
Recombinant M-CSF.
-
This compound and alternatives, serially diluted in DMSO.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
-
96-well clear-bottom cell culture plates.
-
-
Procedure:
-
Macrophage Differentiation: Culture bone marrow cells or PBMCs in macrophage growth medium supplemented with 20 ng/mL M-CSF for 5-7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Seeding: Harvest the BMDMs and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Starvation: The following day, replace the medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Add 10 µL of serially diluted inhibitor or DMSO (vehicle control) to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of M-CSF to a final concentration of 50 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of proliferation inhibition relative to the M-CSF-stimulated control and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of cFMS Phosphorylation
This protocol is used to confirm that the inhibitor blocks the autophosphorylation of cFMS in a cellular context.
-
Reagents and Materials:
-
Differentiated macrophages (as in Protocol 2).
-
Recombinant M-CSF.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-cFMS (Tyr723), anti-total-cFMS, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed differentiated macrophages in a 6-well plate and starve them as described in Protocol 2.
-
Pre-treat the cells with the desired concentration of this compound or DMSO for 1 hour.
-
Stimulate the cells with 100 ng/mL M-CSF for 10 minutes.
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-cFMS) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total cFMS and β-actin as loading controls.
-
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Supplier | CAS 959860-85-6 | AOBIOUS [aobious.com]
- 8. scbt.com [scbt.com]
Benchmarking cFMS Receptor Inhibitor II Against Industry-Standard Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cFMS Receptor Inhibitor II with other industry-standard inhibitors targeting the Colony-Stimulating Factor 1 Receptor (cFMS or CSF-1R). The data presented is compiled from publicly available resources and is intended to serve as a reference for researchers and drug development professionals.
Introduction to cFMS Inhibition
The cFMS receptor, a member of the receptor tyrosine kinase family, and its ligand, CSF-1, are crucial regulators of monocyte, macrophage, and osteoclast proliferation, differentiation, and survival. Dysregulation of the CSF-1/cFMS signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of potent and selective cFMS inhibitors has become a significant area of therapeutic research. This guide benchmarks the performance of this compound against established industry-standard inhibitors, Pexidartinib (PLX3397) and GW2580.
Data Presentation
Table 1: Biochemical and Cellular Potency of cFMS Inhibitors
| Inhibitor | Biochemical IC50 (cFMS) | Cellular IC50 (cFMS Autophosphorylation) | Cellular Proliferation IC50 (CSF-1 Dependent Cells) |
| This compound | 2.8 nM | 1.4 µM | Not Available |
| Pexidartinib (PLX3397) | 20 nM[1] | Not Available | 0.1 - 0.44 µM (M-07e, Bac1.2F5, M-NFS-60 cells)[1] |
| GW2580 | 30 nM[2] | ~10 nM (RAW264.7 cells)[2] | 0.33 µM (M-NFS-60 cells)[2] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 2: Kinase Selectivity Profile
| Inhibitor | Target Kinases (IC50) | Off-Target Kinases of Note (IC50) |
| This compound | cFMS (2.8 nM) | Data not publicly available |
| Pexidartinib (PLX3397) | cFMS (20 nM), c-Kit (10 nM), FLT3 (160 nM)[1] | Potent inhibitor of c-Kit and FLT3 |
| GW2580 | cFMS (30 nM) | Reported to be 150- to 500-fold selective against a panel of kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, FLT3, etc.[2] |
Table 3: In Vivo Efficacy Summary
| Inhibitor | Disease Model | Dosing Regimen | Key Outcomes |
| This compound | Not publicly available | Not publicly available | Not publicly available |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) | 1000 mg/day for 2 weeks, then 800 mg/day[3] | Significant tumor response in clinical trials[3] |
| Neuropathic Pain (Mouse Model) | Orally administered daily[4] | Ameliorated pain-related behavioral changes[4] | |
| GW2580 | Adjuvant Arthritis (Rat Model) | 50 mg/kg twice daily[2] | Inhibited joint connective tissue and bone destruction[2] |
| Lung Cancer Xenograft (Mouse Model) | 160 mg/kg/day | In combination with anti-VEGFR-2 antibody, synergistically suppressed tumor growth[2] |
Experimental Protocols
Biochemical cFMS Kinase Assay (General Protocol)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified cFMS kinase.
-
Reagents and Materials: Recombinant human cFMS kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The cFMS enzyme is incubated with varying concentrations of the test inhibitor in the kinase assay buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C). d. The reaction is stopped, and the amount of ADP produced (indicative of kinase activity) is measured using a detection reagent. Luminescence is typically read on a plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular cFMS Autophosphorylation Assay (General Protocol)
This assay measures the ability of an inhibitor to block CSF-1-induced autophosphorylation of the cFMS receptor in a cellular context.
-
Cell Lines: A cell line endogenously expressing cFMS (e.g., RAW264.7 murine macrophages) or a cell line engineered to overexpress cFMS.
-
Procedure: a. Cells are seeded in multi-well plates and serum-starved to reduce basal receptor phosphorylation. b. Cells are pre-incubated with various concentrations of the test inhibitor. c. The cFMS receptor is stimulated with a known concentration of recombinant human CSF-1. d. Following stimulation, cells are lysed, and the level of phosphorylated cFMS is quantified. This can be done using various methods, such as a sandwich ELISA with a capture antibody for total cFMS and a detection antibody specific for phosphorylated tyrosine residues, or by Western blotting.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cFMS phosphorylation against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (General Protocol)
This assay assesses the effect of a cFMS inhibitor on the proliferation of CSF-1-dependent cells.
-
Cell Lines: A cell line whose proliferation is dependent on CSF-1 signaling, such as the M-NFS-60 murine myeloid cell line.
-
Procedure: a. Cells are seeded in multi-well plates in a growth medium containing a minimal amount of serum. b. Cells are treated with a range of concentrations of the test inhibitor in the presence of a stimulating concentration of CSF-1. c. Cells are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours). d. Cell proliferation is measured using a variety of methods, such as the CFSE dilution assay, which tracks cell division by flow cytometry, or metabolic assays like MTT or CellTiter-Glo®, which measure cell viability as an indicator of proliferation.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor that reduces cell proliferation by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Caption: Simplified cFMS signaling pathway.
Caption: General workflow for cFMS inhibitor evaluation.
References
A Comparative Guide to cFMS Receptor Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of public datasets on cFMS Receptor Inhibitor II and its alternatives. The information is intended to facilitate informed decisions in research and development projects targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as cFMS.
This guide offers a detailed comparison of the in vitro efficacy of several prominent cFMS inhibitors, outlines experimental protocols for their evaluation, and visualizes the intricate cFMS signaling pathway.
Performance Comparison of cFMS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of alternative inhibitors, providing a quantitative measure of their potency in biochemical assays. Lower IC50 values are indicative of higher potency.
| Inhibitor | Biochemical IC50 (cFMS/CSF1R) | Cellular IC50 (CSF1R) |
| This compound | 2.8 nM [1][2] | 1.4 µM [1][2] |
| Ki20227 | 2 nM | Not specified |
| Pexidartinib (PLX3397) | 20 nM | Not specified |
| PLX5622 | 16 nM | Not specified |
| GW2580 | 30 nM | Not specified |
Understanding the cFMS Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (cFMS) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. Its activation by its ligand, CSF-1, triggers a cascade of intracellular signaling events. The diagram below illustrates the key components and interactions within the cFMS signaling pathway.
Experimental Protocols
To ensure the reproducibility and comparability of experimental results, detailed methodologies for key assays are provided below.
In Vitro cFMS Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the cFMS kinase.
Materials:
-
Recombinant human cFMS kinase domain
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Adenosine triphosphate (ATP)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (e.g., this compound)
-
Microplate (e.g., 384-well)
-
Detection reagents (specific to the chosen detection method)
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Add the recombinant cFMS enzyme and the substrate to the wells of the microplate.
-
Add the diluted test compounds to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using a suitable method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular cFMS Autophosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of CSF-1-induced cFMS autophosphorylation.
Materials:
-
Cell line expressing cFMS (e.g., M-NFS-60 mouse macrophage cell line)
-
Cell culture medium and serum
-
Recombinant human or murine CSF-1
-
Test compounds (e.g., this compound)
-
Cell lysis buffer
-
Antibodies: anti-cFMS (total) and anti-phospho-cFMS (specific for an autophosphorylation site)
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate for Western blotting, or specific reagents for ELISA)
Procedure:
-
Seed the cFMS-expressing cells into a multi-well plate and allow them to adhere.
-
Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.
-
Treat the cells with various concentrations of the test compound for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined concentration of CSF-1 for a short period (e.g., 5-15 minutes) to induce cFMS autophosphorylation.
-
Lyse the cells to extract cellular proteins.
-
Quantify the levels of total cFMS and phosphorylated cFMS using an appropriate method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
ELISA: Use a sandwich ELISA format with a capture antibody for total cFMS and a detection antibody for phosphorylated cFMS.
-
-
Normalize the phosphorylated cFMS signal to the total cFMS signal.
-
Calculate the IC50 value by plotting the percentage of inhibition of CSF-1-induced phosphorylation against the logarithm of the compound concentration.
References
Safety Operating Guide
Personal protective equipment for handling cFMS Receptor Inhibitor II
Essential Safety and Handling Guide for cFMS Receptor Inhibitor II
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound (CAS No. 959860-85-6). Due to conflicting safety information, with some sources classifying it as non-hazardous[1][2] and others indicating potential hazards such as being harmful if swallowed, causing skin and eye irritation, and respiratory irritation[3], a cautious approach to handling is imperative. Adherence to the following personal protective equipment (PPE) and handling protocols is essential to ensure laboratory safety.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved N95 respirator is recommended. |
| Preparing Solutions | Chemical splash goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Chemical-resistant laboratory coat or gown. | Work within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation. |
Experimental Protocol: Preparation of a this compound Solution
This protocol details the preparation of a solution for experimental use, adapted from supplier recommendations.[4] All steps must be performed in a chemical fume hood while wearing appropriate PPE.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a separate sterile tube, add 400 µL of PEG300.
-
Solubilization: Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to the mixture to achieve the final desired volume of 1 mL. Mix gently but thoroughly.
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
